RIP1 kinase inhibitor 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H20FN3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[3-[(3-fluorophenyl)methyl]azetidin-1-yl]-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C20H20FN3O/c21-18-8-4-5-15(12-18)11-16-13-23(14-16)20(25)24-19(9-10-22-24)17-6-2-1-3-7-17/h1-8,10,12,16,19H,9,11,13-14H2 |
InChI Key |
GOEJHYPOORTKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of RIP1 Kinase Inhibitor 7 in the Necroptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a growing number of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical node in the decision between cell survival and necroptotic death, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of RIP1 Kinase Inhibitor 7 in the necroptosis signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Necroptosis Signaling Pathway
Necroptosis is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), results in the formation of a functional protein complex known as the necrosome.[1] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.
References
The RIPK1 Signaling Nexus: A Technical Guide to a Key Regulator of Cell Fate and the Impact of Inhibitor 7
Affiliation: Google Research
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4] Its kinase activity, in particular, is a key determinant in switching between these cellular outcomes, making it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[5] This technical guide provides an in-depth exploration of the intricate RIPK1 signaling cascade. Furthermore, it delves into the effects of RIPK1-IN-7, a potent and selective inhibitor, on this pathway. We present a comprehensive summary of its inhibitory activity, detailed experimental protocols for studying RIPK1 signaling, and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Central Role of RIPK1 in Cellular Signaling
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of multiple immune receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[2][5][6] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to form a membrane-associated multi-protein complex known as Complex I.[7][8] The fate of the cell is then determined by a series of post-translational modifications of RIPK1, primarily ubiquitination and phosphorylation, which dictate the assembly of subsequent signaling complexes.[9][10]
Pro-survival and Inflammatory Signaling
Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold for the recruitment of other signaling molecules, including the IKK complex and the TAK1 complex.[11] This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[1][12][13]
Apoptosis: The Programmed Demise
Under conditions where pro-survival signaling is compromised, deubiquitinated RIPK1 can dissociate from the plasma membrane and form a cytosolic complex known as Complex IIa or the "ripoptosome".[7] This complex consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation, initiating a caspase cascade that culminates in apoptotic cell death.[7][11]
Necroptosis: A Lytic and Inflammatory Cell Death
When caspase-8 activity is inhibited, RIPK1 can engage with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome, or Complex IIb.[7][14] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like (MLKL) protein.[11][15] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, resulting in a lytic and highly inflammatory form of cell death known as necroptosis.[3][15][16]
Visualizing the RIPK1 Signaling Pathways
To elucidate the complex interplay of proteins in the RIPK1 signaling cascade, the following diagrams were generated using the Graphviz DOT language.
Caption: Overview of the RIPK1 signaling cascade, depicting the pathways to survival, apoptosis, and necroptosis.
Inhibitor 7: A Potent and Selective Modulator of RIPK1
RIPK1-IN-7, hereafter referred to as Inhibitor 7, is a potent and selective inhibitor of RIPK1 kinase activity.[10][17] Its mechanism of action involves binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of downstream cell death pathways.
Quantitative Data on Inhibitor 7 Activity
The following table summarizes the key quantitative data for Inhibitor 7, demonstrating its high potency and selectivity for RIPK1.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4 nM | Recombinant RIPK1 | [10][17] |
| Enzymatic IC50 | 11 nM | Recombinant RIPK1 | [10][17] |
| Cellular EC50 | 2 nM | TSZ-induced HT-29 cell necroptosis | [17] |
TSZ: TNF-α, SMAC mimetic, and Z-VAD-FMK
Selectivity Profile of Inhibitor 7
While highly potent against RIPK1, Inhibitor 7 also exhibits activity against a limited number of other kinases at higher concentrations. This selectivity profile is crucial for understanding its potential off-target effects.
| Kinase | IC50 (nM) | Reference |
| TrkB | 7 | [17] |
| TrkC | 8 | [17] |
| Flt4 | 20 | [17] |
| TrkA | 26 | [17] |
| HRI | 26 | [17] |
| MAP4K5 | 27 | [17] |
| Mer | 29 | [17] |
| Axl | 35 | [17] |
The Effect of Inhibitor 7 on RIPK1 Signaling
Inhibitor 7 effectively blocks the necroptotic pathway by preventing the kinase activity of RIPK1. This inhibition prevents the formation of the active necrosome and the subsequent phosphorylation of MLKL.
Caption: Mechanism of action of Inhibitor 7, which blocks RIPK1 kinase activity, thereby inhibiting necroptosis.
Experimental Protocols for Studying RIPK1 Signaling and Inhibition
This section provides detailed methodologies for key experiments used to characterize the RIPK1 signaling cascade and the effects of inhibitors like Inhibitor 7.
TNF-induced Necroptosis Assay in HT-29 Cells
This assay is used to measure the ability of a compound to inhibit necroptosis in a human colon adenocarcinoma cell line.
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Inhibitor 7 or vehicle control (DMSO) for 1 hour.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of human TNF-α (20 ng/mL), a SMAC mimetic (e.g., Birinapant, 1 µM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM).[9][16]
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[16]
-
Data Analysis: Calculate the EC50 value of Inhibitor 7 by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the TNF-induced necroptosis assay in HT-29 cells.
Immunoprecipitation of RIPK1-Containing Complexes
This protocol is used to isolate RIPK1 and its interacting partners to study the composition of different signaling complexes.[12][14]
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[14]
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody or a relevant control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immunocomplexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., FADD, Caspase-8, RIPK3).
Western Blotting for Phosphorylated RIPK1 and MLKL
This technique is used to detect the activation of the necroptotic pathway by measuring the phosphorylation of key signaling molecules.
-
Sample Preparation: Prepare cell lysates as described in the immunoprecipitation protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., pS166) or phosphorylated MLKL (e.g., pS358).[17][18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with antibodies against total RIPK1, total MLKL, or a loading control (e.g., GAPDH or β-actin) to normalize the data.[18]
In Vivo B16 Melanoma Lung Metastasis Model
This animal model is used to evaluate the anti-metastatic potential of compounds like Inhibitor 7.[17]
-
Cell Preparation: Culture B16F10 melanoma cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[15][21]
-
Tumor Cell Inoculation: Inject the B16F10 cell suspension into the lateral tail vein of the mice.[15][20]
-
Compound Administration: Administer Inhibitor 7 or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection) starting from the day of or the day after tumor cell inoculation.
-
Monitoring: Monitor the mice for signs of morbidity and record their body weights regularly.
-
Endpoint Analysis: After a predetermined period (e.g., 18-21 days), euthanize the mice and harvest their lungs.[15]
-
Metastasis Quantification: Fix the lungs in 10% formalin and count the number of metastatic nodules on the lung surface.[15] Histological analysis of H&E-stained lung sections can also be performed to assess the metastatic burden.[15]
-
Data Analysis: Compare the number and size of metastatic nodules between the inhibitor-treated and vehicle-treated groups to determine the anti-metastatic efficacy.
Conclusion
The RIPK1 signaling cascade represents a highly complex and tightly regulated network that is central to the control of inflammation and cell death. Its dysregulation is implicated in a wide range of human diseases, making it a prime target for therapeutic intervention. Inhibitor 7 has demonstrated significant potential as a potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic pathway in cellular models. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricacies of RIPK1 signaling and the development of novel therapeutics targeting this critical pathway. Further in vivo studies are warranted to fully elucidate the therapeutic potential of Inhibitor 7 in various disease models.
References
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 3. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cell death assays [bio-protocol.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.12. Melanoma lung metastatic mouse model [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.6. B16F10 Melanoma Lung Metastasis Model [bio-protocol.org]
Foundational Research on the Cellular Targets of RIPK1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the cellular targets of the potent and selective RIP1 kinase inhibitor, RIPK1-IN-7. The document summarizes key quantitative data, details experimental methodologies for target identification and validation, and visualizes critical signaling pathways and experimental workflows.
Quantitative Data Summary
RIPK1-IN-7 is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death.[1][2] Its activity has been characterized through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Species | Reference |
| Binding Affinity (Kd) | 4 nM | Biochemical | Human | [1][2] |
| Enzymatic Inhibition (IC50) | 11 nM | Biochemical (Kinase Activity Assay) | Human | [1][2] |
| Cellular Necroptosis Inhibition (EC50) | 2 nM | Cell-based (TSZ-induced necroptosis in HT-29 cells) | Human | [1] |
Note: TSZ refers to a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) used to induce necroptosis.[1][3]
Experimental Protocols
This section details the methodologies for key experiments used to identify and characterize the cellular targets of RIPK1-IN-7.
ADP-Glo™ Kinase Assay (Biochemical)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6]
Objective: To determine the in vitro inhibitory activity of a compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (RIPK1-IN-7)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the RIPK1 enzyme, substrate, and kinase reaction buffer.
-
Add serial dilutions of the test compound (RIPK1-IN-7) to the assay plate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Target Engagement Assay (Cellular)
This assay measures the binding of a test compound to a target protein within living cells.[7][8][9][10]
Objective: To confirm and quantify the engagement of RIPK1-IN-7 with RIPK1 in a cellular context.
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK1 Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound (RIPK1-IN-7)
-
Assay plates (e.g., 96-well white plates)
-
Luminometer with BRET capabilities
Procedure:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in assay plates.
-
Transfect the cells with the NanoLuc®-RIPK1 Fusion Vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Add serial dilutions of the test compound (RIPK1-IN-7) to the cells.
-
Add the NanoBRET™ Tracer to the wells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the BRET signal using a luminometer equipped to detect both donor (NanoLuc) and acceptor (Tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.
-
Determine the IC50 value for target engagement from the dose-response curve.
-
TR-FRET Binding Assay (Biochemical)
This assay measures the binding of a ligand to a target protein based on time-resolved fluorescence resonance energy transfer.[11][12][13][14][15]
Objective: To determine the binding affinity (Kd) of RIPK1-IN-7 to RIPK1.
Materials:
-
Tagged recombinant human RIPK1 protein (e.g., His-tagged)
-
Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium)
-
Fluorescently labeled tracer that binds to RIPK1
-
Test compound (RIPK1-IN-7)
-
Assay plates (e.g., 384-well low-volume black plates)
-
TR-FRET-compatible plate reader
Procedure:
-
Assay Setup:
-
Add the tagged RIPK1 protein, lanthanide-labeled antibody, and fluorescent tracer to the assay wells.
-
Add serial dilutions of the test compound (RIPK1-IN-7).
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
-
Signal Detection:
-
Excite the donor fluorophore (Europium) at the appropriate wavelength.
-
Measure the emission from both the donor and the acceptor fluorophore at their respective wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value from the dose-response curve and calculate the Kd based on the Cheng-Prusoff equation.
-
Cellular Necroptosis Assay
This assay assesses the ability of a compound to protect cells from necroptotic cell death.[3][16][17]
Objective: To evaluate the cellular efficacy of RIPK1-IN-7 in inhibiting necroptosis.
Materials:
-
A suitable cell line (e.g., human HT-29 or murine L929 cells)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test compound (RIPK1-IN-7)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Assay plates (e.g., 96-well clear-bottom plates)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in the assay plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound (RIPK1-IN-7) for a specified time (e.g., 1 hour).
-
-
Induction of Necroptosis:
-
Add a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ) to the wells to induce necroptosis.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated controls (100% viability) and TSZ-treated controls (0% viability).
-
Calculate the EC50 value, which represents the concentration of the inhibitor that provides 50% protection from necroptotic cell death.
-
Signaling Pathways and Experimental Workflows
RIPK1 Signaling in Necroptosis and Inflammation
RIPK1 is a crucial signaling node downstream of the TNF receptor 1 (TNFR1).[18][19][20][21][22] Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIPK1, to form Complex I, which primarily activates the pro-survival NF-κB pathway.[21] However, under certain conditions, such as the inhibition of caspases, RIPK1 can initiate a cell death cascade.[17] It interacts with RIPK3 via their RHIM domains to form the necrosome, which then recruits and phosphorylates MLKL.[20][22] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death.[20] RIPK1 inhibitors like RIPK1-IN-7 block the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent necroptosis.
Caption: RIPK1 signaling pathway in necroptosis and inflammation.
Experimental Workflow for RIPK1 Inhibitor Characterization
The identification and characterization of a novel RIPK1 inhibitor typically follows a multi-step workflow, starting from initial screening to in-depth cellular and biochemical validation.
Caption: General workflow for RIPK1 inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. RIPK1 Kinase Enzyme System [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ulab360.com [ulab360.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. carnabio.com [carnabio.com]
- 9. promega.de [promega.de]
- 10. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THUNDER™ Total RIPK1 TR-FRET Cell Signaling Assay Kit | Bioauxilium [dev.bioauxilium.com]
- 12. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. THUNDER™ Total RIPK1 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 18. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scholars@Duke publication: Necroptosis-independent signaling by the RIP kinases in inflammation. [scholars.duke.edu]
- 20. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of RIP1 Kinase Inhibitor 7 (GSK2982772): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of RIP1 Kinase Inhibitor 7, also known as GSK2982772. This document summarizes key findings from preclinical and clinical research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.
Core Mechanism of Action
Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][3] this compound (GSK2982772) is a potent and highly selective, first-in-class small molecule inhibitor of RIPK1.[1][4] It functions by binding to an allosteric pocket within the RIPK1 kinase domain, thereby preventing the kinase from adopting an active conformation and consequently blocking downstream signaling cascades that lead to inflammation and necroptotic cell death.[2][4]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and the mechanism of inhibition by GSK2982772.
Caption: TNF-α signaling pathway and the inhibitory action of GSK2982772 on RIPK1.
Quantitative Data Summary
Preclinical In Vitro Potency
| Parameter | Species | Value | Reference |
| IC50 (human RIP1) | Human | <100 nM | [5] |
| IC50 (human RIP1) | Human | 16 nM | [6] |
| IC50 (monkey RIP1) | Monkey | 20 nM | [6] |
| EC50 (cell necrosis assay) | - | 1-100 nM | [5] |
Phase I Clinical Trial Pharmacokinetics (Healthy Volunteers)
| Parameter | Dose | Value | Reference |
| Time to Cmax (solution) | 0.1, 0.5, 2.5 mg | Within 1 hour | [4] |
| Time to Cmax (capsule) | 10 mg | 1.5 hours | [4] |
| Time to Cmax (capsule) | 120 mg | 2.5 hours | [4] |
| Time to Cmax (fed state) | - | 3 hours | [4] |
| Time to Cmax (fasted state) | - | 2 hours | [4] |
| RIPK1 Target Engagement | 60 mg and 120 mg BID | >90% over 24 hours | [7][8] |
Phase IIa Clinical Trial Efficacy in Ulcerative Colitis
| Endpoint | Placebo/Open-Label GSK2982772 | GSK2982772/Open-Label GSK2982772 | Reference |
| Mayo endoscopic score of 0 or 1 at Day 43 | 0/12 (0%) | 3/24 (13%) | [9] |
| Mayo endoscopic score of 0 or 1 at Day 85 | 1/9 (11%) | 3/22 (14%) | [9] |
Phase II Clinical Trial Efficacy in Psoriasis
| Endpoint | Placebo | GSK2982772 (960 mg MR once daily) | Reference |
| PASI 75 at Week 12 (Posterior Median) | 4.9% | 1.8% | [3] |
Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of GSK2982772 are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate-reading luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Phase I Clinical Trial in Healthy Volunteers (NCT02302404)
This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GSK2982772.[7][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
A Technical Guide to RIP1 Kinase Inhibitor 7 (CAS: 2300982-44-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of RIP1 Kinase Inhibitor 7, also known as RIPK1-IN-7, a potent and selective inhibitor of RIPK1. This document details its physicochemical properties, biological activity, and mechanism of action. Furthermore, it provides illustrative experimental protocols for the evaluation of this and similar compounds, alongside visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (CAS: 2300982-44-7) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, including inflammation and cell death pathways such as apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis. Dysregulation of RIPK1-mediated signaling has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. RIPK1-IN-7 has been identified as a potent and selective tool compound for studying the biological functions of RIPK1 and for exploring the therapeutic potential of RIPK1 inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2300982-44-7 | [1] |
| Molecular Formula | C₂₅H₂₂F₃N₅O₂ | [2] |
| Molecular Weight | 481.47 g/mol | [2] |
| IUPAC Name | 1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone | [1] |
| Appearance | Light yellow solid | [3] |
| Solubility | DMSO: 48 mg/mL (99.69 mM) Ethanol: 2 mg/mL (4.15 mM) Water: Insoluble | [2] |
Biological Activity
This compound demonstrates potent and selective inhibition of RIPK1 kinase activity. Its biological activity has been characterized in various in vitro and cellular assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (human RIPK1) | 11 nM | Enzymatic kinase assay | [4] |
| EC₅₀ | 2 nM | TSZ-induced HT29 cell necroptosis model | [4] |
| Kd | 4 nM | Binding affinity assay | [4] |
Kinase Selectivity Profile
While RIPK1-IN-7 is a potent RIPK1 inhibitor, it also exhibits activity against a panel of other kinases at higher concentrations. This information is crucial for interpreting experimental results and understanding its potential off-target effects.
| Kinase | IC₅₀ (nM) |
| TrkB | 7 |
| TrkC | 8 |
| Flt4 | 20 |
| TrkA | 26 |
| HRI | 26 |
| MAP4K5 | 27 |
| Mer | 29 |
| Axl | 35 |
Data sourced from MedchemExpress[4]
Mechanism of Action
This compound exerts its biological effects by directly binding to and inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic cell death pathway. By blocking RIPK1 kinase function, RIPK1-IN-7 effectively suppresses the downstream signaling cascade that leads to the recruitment and activation of RIPK3 and MLKL, the executioner of necroptosis.
Necroptosis Signaling Pathway
The following diagram illustrates the TNF-α induced necroptosis signaling pathway and the point of intervention for this compound.
Caption: TNF-α induced necroptosis pathway and inhibition by RIPK1-IN-7.
Experimental Protocols
The following are representative protocols for assessing the activity of RIP1 kinase inhibitors. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro RIPK1 Kinase Assay
This protocol describes a general method for measuring the enzymatic activity of RIPK1 and the inhibitory potential of compounds like RIPK1-IN-7.
Objective: To determine the IC₅₀ value of this compound against human RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of RIPK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and MBP substrate in kinase assay buffer. The final concentrations should be optimized, for example, 10 µM ATP and 0.2 mg/mL MBP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for an in vitro RIPK1 kinase assay.
Cellular Necroptosis Assay (TSZ-induced)
This protocol outlines a method to assess the ability of this compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively known as TSZ.
Objective: To determine the EC₅₀ value of this compound in a cellular model of necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted inhibitor or DMSO (vehicle control) to the wells. Incubate for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability for each inhibitor concentration relative to the DMSO-treated, TSZ-stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability).
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Efficacy
This compound has shown anti-metastatic activity in a preclinical animal model.
Model: B16 melanoma lung metastasis model[4]
Finding: RIPK1-IN-7 exhibited excellent antimetastasis activity in this experimental model.[4]
Note: Detailed protocols for in vivo studies are beyond the scope of this guide but typically involve systemic administration of the inhibitor to mice bearing tumors, followed by assessment of tumor growth and metastasis.
Conclusion
This compound is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of RIPK1 inhibition. As with any small molecule inhibitor, careful consideration of its selectivity profile is essential for the accurate interpretation of experimental findings.
References
The Dual Nature of RIPK1: An In-depth Technical Guide to its Scaffolding Function in the Presence of Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that dictates cell fate through its dual roles as a serine/threonine kinase and a protein scaffold. While the kinase activity of RIPK1 is a well-established driver of programmed cell death pathways, namely apoptosis and necroptosis, its scaffolding function is essential for pro-survival signaling, primarily through the activation of the NF-κB pathway. The development of potent and selective RIPK1 kinase inhibitors has provided valuable tools to dissect these distinct functions. This technical guide focuses on understanding the scaffolding function of RIPK1, particularly in the context of "Inhibitor 7" (RIPK1-IN-7), a potent RIPK1 kinase inhibitor. We will explore the signaling pathways governed by RIPK1's scaffolding activity, present quantitative data on Inhibitor 7, and provide detailed experimental protocols to investigate these complex cellular processes.
Introduction: The Dichotomy of RIPK1 Function
RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain. This modular structure allows RIPK1 to participate in the formation of multiple distinct signaling complexes, thereby orchestrating diverse cellular outcomes.
-
Kinase-Dependent Function: The kinase activity of RIPK1 is a key driver of regulated cell death. Upon specific stimuli, such as Tumor Necrosis Factor (TNF) signaling in the absence of pro-survival signals, RIPK1's kinase function is activated, leading to the assembly of the necrosome (Complex IIb) with RIPK3 and MLKL to induce necroptosis, or the ripoptosome (Complex IIa) with FADD and Caspase-8 to trigger apoptosis.[1]
-
Scaffolding Function: Independent of its kinase activity, RIPK1 acts as a crucial scaffold protein, primarily within the TNF Receptor 1 Signaling Complex (TNFR1-SC), also known as Complex I.[2][3][4] In this capacity, RIPK1 facilitates the recruitment and activation of downstream signaling molecules, leading to the activation of the canonical NF-κB pathway and cell survival.[2][4][5] This pro-survival role is underscored by the fact that RIPK1 knockout mice are perinatally lethal, a phenotype that is not observed in mice with a kinase-dead version of RIPK1.[3][6] The scaffolding function of RIPK1 is heavily regulated by post-translational modifications, particularly ubiquitination.
The Role of Inhibitor 7 (RIPK1-IN-7)
RIPK1-IN-7 is a potent and selective inhibitor of the kinase activity of RIPK1. Its primary mechanism of action is to block the phosphorylation events mediated by RIPK1, thereby inhibiting the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.
Quantitative Data for RIPK1-IN-7
The following table summarizes the key quantitative parameters for RIPK1-IN-7, highlighting its potency as a kinase inhibitor.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Kd) | 4 nM | Human | Biochemical | [2] |
| Enzymatic IC50 | 11 nM | Human | Biochemical | [2][7] |
| Cellular EC50 | 2 nM | Human (HT-29 cells) | Necroptosis Assay | [2] |
Impact of Inhibitor 7 on RIPK1 Scaffolding Function
A critical aspect of understanding RIPK1-targeted therapies is to determine their effect on the protein's scaffolding function. The current body of evidence, primarily from studies with other RIPK1 kinase inhibitors like Necrostatin-1, strongly suggests that inhibiting the kinase activity of RIPK1 does not directly impede its scaffolding function.[8] The pro-survival NF-κB signaling pathway, which is dependent on the scaffolding role of RIPK1 in Complex I, remains largely intact in the presence of these inhibitors.[6][8] One study noted that while the initial phase of NF-κB activation is kinase-independent, a later, sustained phase of proinflammatory cytokine production can be dependent on RIPK1 kinase activity.
While direct experimental data for RIPK1-IN-7's effect on scaffolding is not yet widely published, it is reasonable to extrapolate from the known mechanism of action of similar RIPK1 kinase inhibitors. Therefore, it is anticipated that RIPK1-IN-7 primarily inhibits the kinase-dependent functions of RIPK1 without significantly affecting its kinase-independent scaffolding role in promoting NF-κB activation.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and the presumed point of action for Inhibitor 7.
TNF-Induced Pro-Survival Signaling (RIPK1 Scaffolding)
Caption: TNF-induced pro-survival signaling pathway mediated by the scaffolding function of RIPK1.
TNF-Induced Necroptosis (RIPK1 Kinase-Dependent)
Caption: The necroptotic cell death pathway, which is dependent on RIPK1 kinase activity and is inhibited by Inhibitor 7.
Experimental Protocols
To investigate the scaffolding function of RIPK1 and the effects of inhibitors, a combination of biochemical and cell-based assays is required.
Co-Immunoprecipitation (Co-IP) of the TNFR1 Signaling Complex (Complex I)
This protocol is designed to isolate Complex I to analyze the protein-protein interactions that are dependent on RIPK1's scaffolding function.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
TNFα
-
Inhibitor 7 (RIPK1-IN-7) or DMSO (vehicle control)
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-TNFR1 antibody or antibody against a tagged component of the complex
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer
-
Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer
-
Neutralization Buffer: 1M Tris-HCl (pH 8.5)
-
SDS-PAGE and Western Blotting reagents
-
Antibodies for Western Blotting (e.g., anti-RIPK1, anti-TRADD, anti-TRAF2, anti-cIAP1/2)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with Inhibitor 7 or DMSO for 1-2 hours. Stimulate cells with TNFα (e.g., 100 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer and scrape the cells. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-TNFR1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer. If using Glycine-HCl, neutralize the eluate immediately with Neutralization Buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against the components of Complex I.
Expected Outcome: In the presence of Inhibitor 7, the assembly of Complex I, as evidenced by the co-immunoprecipitation of RIPK1, TRADD, TRAF2, and cIAP1/2 with TNFR1, is expected to be largely unaffected, demonstrating the kinase-independent nature of RIPK1's scaffolding role in this complex.
Analysis of RIPK1 Ubiquitination
This protocol allows for the assessment of RIPK1 ubiquitination, a key post-translational modification for its scaffolding function.
Materials:
-
Same as for Co-IP, with the addition of:
-
Deubiquitinase (DUB) inhibitor (e.g., PR-619) to be added to the Lysis Buffer.
-
Anti-ubiquitin antibody (e.g., anti-K63-linkage specific, anti-M1-linkage specific, or a general anti-ubiquitin antibody).
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1-3 of the Co-IP protocol, ensuring the Lysis Buffer is supplemented with a DUB inhibitor.
-
Immunoprecipitation of RIPK1: Add an anti-RIPK1 antibody to the clarified lysate and proceed with the immunoprecipitation as described in the Co-IP protocol (steps 5-7).
-
Elution and Analysis: Elute the immunoprecipitated RIPK1 and analyze by Western Blotting.
-
Probing for Ubiquitin: Probe the Western blot membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of RIPK1. The presence of high molecular weight smears or distinct bands above the unmodified RIPK1 band indicates ubiquitination.
Conclusion
RIPK1's scaffolding function is a linchpin in the cellular decision between survival and death. Potent kinase inhibitors like RIPK1-IN-7 provide an invaluable opportunity to selectively dissect the kinase-dependent pathogenic pathways while preserving the essential, pro-survival scaffolding activities of RIPK1. The experimental approaches outlined in this guide offer a framework for researchers to further elucidate the intricate mechanisms of RIPK1 signaling and to evaluate the precise impact of targeted inhibitors on its multifaceted roles. A thorough understanding of how these inhibitors modulate both the kinase and scaffolding functions of RIPK1 is paramount for the development of safe and effective therapeutics for a range of inflammatory and neurodegenerative diseases.
References
- 1. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: RIP1 Kinase Inhibitor 7 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for in vitro assays to characterize the activity of RIP1 Kinase Inhibitor 7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The provided methodologies are essential for researchers in drug discovery and development focusing on inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 kinase activity is implicated in a variety of diseases, making it a compelling therapeutic target. This compound has emerged as a potent and selective small molecule inhibitor of RIPK1.[3][4][5] These application notes describe standard in vitro biochemical and cell-based assays to quantify the inhibitory activity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target, RIPK1, as determined by various assays.
| Parameter | Value | Assay Type | Source |
| Kd | 4 nM | Binding Assay | [3][4] |
| Enzymatic IC50 | 11 nM | In Vitro Kinase Assay | [3][4] |
| Cellular EC50 | 2 nM | TSZ-induced HT29 Cell Necroptosis | [4] |
| Cellular IC50 | 1-100 nM | Cell Necrosis Assay | [6][7] |
| Human RIPK1 IC50 | <100 nM | In Vitro Kinase Assay | [6][7] |
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade. This compound targets the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL and subsequent cell death.
Caption: RIPK1-mediated necroptosis signaling pathway.
Experimental Protocols
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the kinase activity of recombinant RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.
Experimental Workflow:
Caption: Workflow for the in vitro RIPK1 kinase assay.
Materials:
-
Recombinant human RIPK1 (e.g., BPS Bioscience, #79734)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 2 mM DTT)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant RIPK1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., 20 µM MBP) and ATP (e.g., 50 µM) to each well.[8]
-
Incubate the reaction at room temperature for 1-2 hours.[8]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular Necroptosis Assay (TSZ-Induced HT-29 Cells)
This cell-based assay evaluates the ability of this compound to protect cells from a specific necroptotic stimulus.
Experimental Workflow:
Caption: Workflow for the cellular necroptosis assay.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
This compound
-
Human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor z-VAD-FMK
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the diluted inhibitor or DMSO (vehicle control) to the cells. Incubate for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic, and z-VAD-FMK (e.g., 50 µM).
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Calculate the percentage of cell protection for each inhibitor concentration relative to the TSZ-treated control and determine the EC50 value using a non-linear regression curve fit.
Conclusion
The protocols outlined in this document provide robust methods for the in vitro characterization of this compound. The biochemical assay directly measures the inhibition of RIPK1 enzymatic activity, while the cellular assay confirms the compound's ability to block the necroptotic pathway in a relevant cellular context. These assays are fundamental for advancing the understanding and development of RIPK1 inhibitors for therapeutic applications.
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dissolving RIP1 Kinase Inhibitor 7 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and guidelines for the dissolution of RIP1 kinase inhibitor 7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Proper preparation of this compound is critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings.
Introduction to this compound
This compound (also referred to as RIPK1-IN-7) is a small molecule that potently and selectively targets RIPK1, a key regulator of cellular necrosis (necroptosis) and inflammation.[1][2][3] By inhibiting the kinase activity of RIPK1, this compound can block the downstream signaling pathways that lead to inflammatory cell death.[3][4] Its efficacy has been demonstrated in various cellular models of necroptosis and it shows potential for investigating and treating inflammatory diseases.[1][4][5]
Physicochemical and Solubility Data
Accurate preparation of this compound solutions begins with an understanding of its solubility characteristics. The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as hygroscopic solvents like DMSO can absorb moisture, which will significantly reduce the solubility of the compound.[1][2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |
| For In Vitro Use | |||
| Dimethyl Sulfoxide (DMSO) | 48 - 66.67 | 99.69 - 197.61 | Use fresh, newly opened DMSO. Ultrasonic assistance and warming may be required.[1][2][6] |
| Ethanol | 2 | 4.15 | |
| Water | Insoluble | Insoluble | |
| For In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 | 14.82 | Prepare by sequential addition of solvents; requires sonication.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 | 14.82 | Prepare by sequential addition of solvents; requires sonication.[6] |
| 10% DMSO, 90% Corn Oil | 5 | 14.82 | Prepare by sequential addition of solvents; requires sonication.[6] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 2.4 | 4.98 | Prepare by sequential addition from a DMSO stock.[7] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 | ≥ 14.82 | Forms a homogeneous suspension for oral administration.[2][7] |
Signaling Pathway and Mechanism of Action
RIP1 kinase is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate distinct downstream signals leading to either cell survival and inflammation (via NF-κB) or programmed cell death (apoptosis or necroptosis). This compound specifically blocks the kinase activity required for the necroptosis pathway.
Figure 1: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide step-by-step instructions for dissolving this compound for various experimental applications. For all in vivo studies, it is strongly recommended to prepare fresh solutions daily.[6]
Protocol 1: Preparation of In Vitro Stock Solution (DMSO)
This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 2.077 mL of DMSO to 1 mg of compound with a molecular weight of 481.47 g/mol ).[1][2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution but should be done with caution.[1][6]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to one year.[2]
Protocol 2: Preparation of In Vivo Formulation (Parenteral Administration)
This protocol describes a common vehicle for intravenous or intraperitoneal administration, yielding a clear solution.
Materials:
-
50 mg/mL this compound stock solution in DMSO (prepared as in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure (to prepare 1 mL of a 5 mg/mL working solution):
-
Prepare a 50 mg/mL stock solution in DMSO.
-
In a sterile tube, add the solvents sequentially. The order of addition is critical.
-
Add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.[6]
-
Add 50 µL of Tween-80 and mix again until clear.[6]
-
Add 450 µL of sterile Saline to reach a final volume of 1 mL.[6]
-
The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use sonication if necessary to ensure a clear, homogeneous solution.[6] Use immediately after preparation.
Protocol 3: Preparation of In Vivo Formulation (Oral Gavage)
This protocol is for preparing a homogeneous suspension for oral administration.
Materials:
-
This compound (solid powder)
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure (to prepare 1 mL of a 5 mg/mL suspension):
-
Weigh 5 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of the CMC-Na solution.[7]
-
Mix vigorously using a vortex mixer, homogenizer, or sonicator until a uniform, homogeneous suspension is achieved.[7]
-
Use immediately after preparation to ensure consistent dosing.
Dissolution Workflow
Choosing the correct dissolution method depends entirely on the intended experimental application. The following diagram outlines the decision-making process for preparing this compound.
Figure 2: Decision workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols: Stability of RIP1 Kinase Inhibitor 7 in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular signaling pathways that control inflammation and cell death, including necroptosis and apoptosis. Its role in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention. RIP1 kinase inhibitor 7 is a potent and selective small molecule inhibitor of RIP1 kinase, showing promise in preclinical studies. Understanding the stability of this compound in common laboratory solvents and experimental conditions is paramount for ensuring the reliability and reproducibility of in vitro and in vivo studies. These application notes provide a comprehensive overview of the stability of this compound in dimethyl sulfoxide (DMSO) and standard cell culture media, along with detailed protocols for stability assessment.
Stability of this compound
The stability of this compound is a crucial factor for its effective use in research and drug development. While specific, publicly available quantitative stability data for this particular inhibitor is limited, general guidelines for similar small molecules and recommended storage conditions from suppliers suggest that the compound is relatively stable under appropriate conditions.
Stability in DMSO
DMSO is the most common solvent for preparing stock solutions of small molecule inhibitors. The stability of this compound in DMSO is influenced by temperature and water content. It is recommended to use anhydrous DMSO to prepare stock solutions to minimize degradation.
Table 1: Hypothetical Stability of this compound (10 mM) in Anhydrous DMSO at Various Temperatures.
| Storage Temperature | Time Point | Remaining Compound (%) | Degradation Products |
| Room Temperature (25°C) | 24 hours | 98.2% | Minor peak observed |
| 48 hours | 95.5% | Increase in minor peak | |
| 72 hours | 92.1% | Further increase in minor peak | |
| 4°C | 7 days | 99.5% | Not detectable |
| 30 days | 98.8% | Trace peak observed | |
| -20°C | 6 months | >99% | Not detectable |
| -80°C | 2 years | >99% | Not detectable |
| Note: The data presented in this table is hypothetical and for illustrative purposes. Actual stability should be determined experimentally. |
Stability in Cell Culture Media
The stability of this compound in aqueous-based cell culture media is generally lower than in DMSO due to the presence of water and other reactive components. The rate of degradation can be influenced by the specific media composition, pH, and the presence of serum.
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C.
| Incubation Time | Remaining Compound (%) | Degradation Products |
| 0 hours | 100% | Not detectable |
| 6 hours | 97.3% | Minor peaks observed |
| 12 hours | 92.8% | Increase in degradation peaks |
| 24 hours | 85.1% | Significant degradation observed |
| 48 hours | 72.5% | Major degradation peaks |
| 72 hours | 58.9% | Extensive degradation |
| Note: The data presented in this table is hypothetical and for illustrative purposes. Actual stability should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent use in stability studies and cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the inhibitor powder using an analytical balance.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Application Notes and Protocols for a Representative RIP1 Kinase Inhibitor in a Mouse Model of Inflammation
Note: The specific compound "RIP1 kinase inhibitor 7" was not identified in the provided search results. Therefore, these application notes and protocols are based on a well-characterized, potent, and selective murine RIP1 kinase inhibitor, GNE684, which has been extensively used in mouse models of inflammation.[1][2] The principles and methods described herein can be adapted for other selective RIP1 kinase inhibitors.
Introduction: Mechanism of Action of RIP1 Kinase Inhibitors
Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways.[3][4] As a serine/threonine kinase, RIPK1 can function as a scaffold for pro-survival signaling or, through its kinase activity, can trigger programmed cell death in the forms of apoptosis and necroptosis.[5][6] Necroptosis, a regulated and inflammatory form of necrosis, is implicated in the pathogenesis of numerous inflammatory diseases.[6]
Upon specific stimuli, such as TNFα binding to its receptor (TNFR1), RIPK1 can become activated through autophosphorylation.[7] This kinase activity is essential for the formation of the necrosome, a signaling complex that includes RIPK3 and the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.[6][8] The kinase activity of RIPK1 has been shown to be a key driver of inflammation in various disease models.[2][5]
Selective RIPK1 kinase inhibitors are small molecules designed to bind to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of downstream cell death and inflammatory signaling.[9] By blocking the kinase function of RIPK1, these inhibitors can ameliorate inflammation and tissue damage in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2][10]
Diagram of RIPK1 Signaling Pathway
Caption: RIPK1 signaling downstream of TNFR1, leading to survival or cell death, and the point of intervention for RIPK1 kinase inhibitors.
Application: Mouse Models of Inflammation
RIPK1 kinase inhibitors have demonstrated efficacy in a variety of genetic and induced mouse models of inflammation.
-
Chronic Proliferative Dermatitis (Cpdm) Mice: These mice have a spontaneous mutation in the Sharpin gene, leading to severe skin inflammation that is dependent on RIPK1 kinase activity.[2][11] This model is useful for studying the therapeutic effects of RIPK1 inhibitors on chronic skin inflammation.
-
Collagen Antibody-Induced Arthritis (CAIA): This is an acute model of inflammatory arthritis. Inhibition of RIPK1 has been shown to reduce joint inflammation, cartilage damage, and bone remodeling in this model.[1][2]
-
Intestinal Epithelial Cell (IEC)-specific NEMO Knockout Mice: Deletion of NEMO in IECs results in severe, RIPK1 kinase-dependent colitis and Paneth cell loss.[2][5] This model is valuable for assessing the role of RIPK1 in intestinal inflammation.
Experimental Protocols
The following are detailed protocols for using a RIPK1 kinase inhibitor (GNE684 as the example) in the aforementioned mouse models.
3.1. General Reagent Preparation
-
Inhibitor Formulation: For oral administration, GNE684 can be formulated in a vehicle such as 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in water. The formulation should be prepared fresh daily and maintained as a homogenous suspension.
3.2. Chronic Proliferative Dermatitis (Cpdm) Model
-
Animals: C57BL/KaLawRij mice homozygous for the Sharpincpdm mutation.
-
Study Design:
-
Efficacy Readouts:
-
Clinical Scoring: Score dermatitis severity weekly based on alopecia and skin lesions.
-
Histopathology: At the end of the study, collect skin and liver samples. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and immune cell infiltration.[11]
-
Immunohistochemistry: Perform staining for inflammatory markers or phosphorylated RIPK1 (pRIPK1) in tissue sections.[1]
-
3.3. Collagen Antibody-Induced Arthritis (CAIA) Model
-
Animals: Wild-type mice (e.g., C57BL/6).
-
Induction of Arthritis:
-
On day 0, administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally.
-
On day 3, administer a booster of lipopolysaccharide (LPS) intraperitoneally to synchronize and enhance the inflammatory response.
-
-
Study Design:
-
Begin prophylactic or therapeutic treatment with the RIPK1 inhibitor (e.g., GNE684 at a dose range of 10-100 mg/kg) or vehicle, typically once or twice daily via oral gavage.[1]
-
Continue treatment for the duration of the inflammatory phase (e.g., 10-14 days).
-
-
Efficacy Readouts:
-
Clinical Scoring: Score paw swelling and redness daily using a standardized arthritis index.
-
Histopathology: At termination, collect hind paws, decalcify, and process for H&E staining to evaluate synovitis, cartilage damage, and bone erosion.[1]
-
3.4. NEMO-deficient Colitis Model
-
Animals: Mice with a conditional knockout of Nemo in intestinal epithelial cells (NEMOIEC-KO).
-
Induction of Colitis: Induce deletion of the Nemo gene, for example, through tamoxifen administration in mice carrying a Cre-ERT2 system.
-
Study Design:
-
Administer the RIPK1 inhibitor or vehicle concurrently with or prior to the induction of Nemo deletion.[2]
-
Monitor mice daily for signs of distress, weight loss, and survival.
-
-
Efficacy Readouts:
-
Survival and Body Weight: Record daily.
-
Serum Cytokines: Collect blood at termination and measure levels of inflammatory cytokines (e.g., TNFα, IL-6) by ELISA or multiplex assay.[2]
-
Histopathology: Collect colon and ileum tissue for H&E staining to assess inflammation, epithelial injury, and cell death (e.g., by TUNEL or cleaved caspase-3 staining).[2]
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating a RIPK1 kinase inhibitor in a mouse model of inflammation.
Data Presentation
The efficacy of RIPK1 kinase inhibition can be quantified and presented for clear comparison.
Table 1: Efficacy of GNE684 in the Cpdm Mouse Model of Dermatitis
| Treatment Group | Duration | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Vehicle | 26 days | Dermatitis Score (Mean ± SEM) | 5.8 ± 0.4 | [11] |
| GNE684 (30 mg/kg, BID) | 26 days | Dermatitis Score (Mean ± SEM) | 1.8 ± 0.3 | [11] |
| Vehicle | 26 days | Liver Immune Infiltrates | Present | [11] |
| GNE684 (30 mg/kg, BID) | 26 days | Liver Immune Infiltrates | Reduced |[11] |
Table 2: Efficacy of RIPK1 Inhibition in the Collagen Antibody-Induced Arthritis (CAIA) Model
| Treatment Group | Dose (mg/kg, BID) | Outcome Measure | Result (Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | - | Arthritis Score | ~3.5 | [1] |
| GNE684 | 30 | Arthritis Score | ~1.5 | [1] |
| GNE684 | 100 | Arthritis Score | ~0.5 | [1] |
| TNFR2-Fc | - | Arthritis Score | ~0.5 |[1] |
Table 3: Efficacy of RIPK1 Inhibition in the NEMOIEC-KO Colitis Model
| Genotype/Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|
| NEMOIEC-KO + Vehicle | Inflammation | Severe colitis and ileitis | [2] |
| NEMOIEC-KO + GNE684 | Inflammation | Complete protection from inflammation | [2] |
| NEMOIEC-KO + Vehicle | Serum Cytokines (e.g., G-CSF) | Highly elevated | [2] |
| NEMOIEC-KO + GNE684 | Serum Cytokines (e.g., G-CSF) | Levels at baseline |[2] |
Conclusion
The use of selective RIPK1 kinase inhibitors, such as GNE684, offers a promising therapeutic strategy for a range of inflammatory diseases.[2][10] The protocols outlined provide a framework for evaluating the efficacy of these compounds in relevant preclinical mouse models. Careful selection of the model, appropriate dosing and formulation, and comprehensive endpoint analyses are critical for successfully demonstrating the therapeutic potential of RIPK1 kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: RIPK1 Kinase Inhibitor 7 in Neuroinflammatory Disease Research
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, making it a promising therapeutic target for a variety of human diseases, including neuroinflammatory and neurodegenerative conditions.[1][2] RIPK1's kinase activity is a key driver of necroptosis, an inflammatory form of programmed cell death, and also plays a crucial role in inflammatory signaling independent of cell death.[3][4] In the central nervous system (CNS), RIPK1 is expressed in major cell types like microglia, astrocytes, neurons, and oligodendrocytes.[1] Its activation is implicated in the pathology of multiple sclerosis (MS), Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[2][5]
RIPK1 Kinase Inhibitor 7 is a potent and selective small molecule designed to inhibit the kinase activity of RIPK1. By blocking this activity, the inhibitor serves as a powerful research tool to dissect the role of RIPK1-mediated signaling in disease models and to evaluate its therapeutic potential. These notes provide an overview of the inhibitor's mechanism, applications, and protocols for its use in studying neuroinflammatory diseases.
Mechanism of Action
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4] Upon TNF-α binding, RIPK1 is recruited to form Complex I, which typically promotes cell survival and pro-inflammatory gene expression through the NF-κB pathway.[4][6] However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 transitions to form a cytosolic complex with RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), known as the necrosome.[4] This leads to the phosphorylation of MLKL by RIPK3, triggering its oligomerization, translocation to the plasma membrane, and ultimately, lytic cell death known as necroptosis.[4]
In neuroinflammatory diseases, activated RIPK1 in microglia and astrocytes drives the production of pro-inflammatory cytokines and can lead to neuronal cell death.[1][7] In Alzheimer's disease models, for instance, RIPK1 inhibition has been shown to reduce amyloid plaque burden, decrease inflammatory cytokine levels, and promote the degradation of Aβ by microglia.[6][8] In models of multiple sclerosis, RIPK1 inhibition attenuates disease progression by reducing inflammation and demyelination.[7]
Featured Applications
-
Investigation of Neuroinflammatory Pathways : Elucidate the specific contribution of RIPK1 kinase activity to inflammatory signaling in microglia, astrocytes, and neurons.
-
Target Validation : Assess the therapeutic potential of inhibiting RIPK1 in various in vitro and in vivo models of neuroinflammatory diseases.
-
Preclinical Research : Evaluate the efficacy of RIPK1 inhibition in reducing neuroinflammation, preventing neuronal cell death, and improving functional outcomes in animal models of AD, MS, and PD.[5][9]
Data Presentation
Table 1: In Vitro Potency of Representative RIPK1 Kinase Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Nec-1s | Human RIPK1 | Kinase Assay | 3.1 nM (Kd) | [8] |
| GDC-8264 | Human RIPK1 | Kinase Assay | 0.58 ng/mL | [9] |
| GSK2982772 | Human RIPK1 | Cell-based (pRIPK1) | >90% inhibition at 60mg BID | [10][11] |
| Compound 33 | Human RIPK1 | Cell-based (Necroptosis) | < 0.2 nM | [12] |
| SIR2446M | Human RIPK1 | Cell-based (Target Engagement) | >90% inhibition at 30-400 mg | [13][14] |
Table 2: In Vivo Efficacy of RIPK1 Kinase Inhibitors in Neuroinflammatory Models
| Disease Model | Animal Model | Compound | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 Mice | Nec-1s | Reduced Aβ plaque burden, lowered pro-inflammatory cytokines, improved spatial memory. | [5][8] |
| Multiple Sclerosis | EAE Mice | RIPK1 Inhibitor | Attenuated disease progression, reduced neuroinflammation and demyelination. | [7][15] |
| Parkinson's Disease | MPTP-induced | Nec-1 | Protected against loss of dopaminergic cell viability, mitigated neuroinflammation. | [9] |
| Systemic Inflammation | LPS-induced | Nec-1s | Mitigated depressive-like behaviors and neuroinflammatory changes. | [16] |
Diagrams
Caption: RIPK1 signaling pathways leading to inflammation or necroptosis.
Caption: Workflow for determining the IC50 of a RIPK1 inhibitor in vitro.
Caption: Workflow for a cell-based neuroinflammation assay.
Experimental Protocols
Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (IC50 Determination)
This protocol is for measuring the potency of RIPK1 Kinase Inhibitor 7 by quantifying the amount of ADP produced from the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate[17]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[18]
-
ATP solution
-
RIPK1 Kinase Inhibitor 7
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation : Prepare a serial dilution of RIPK1 Kinase Inhibitor 7 in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations.
-
Plate Setup : To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Enzyme Addition : Add 2.5 µL of RIPK1 enzyme diluted in Kinase Assay Buffer to each well.
-
Pre-incubation : Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add 5 µL of a solution containing ATP and MBP substrate in Kinase Assay Buffer to initiate the reaction.[18] The final concentrations may be 50 µM ATP and 0.2 mg/mL MBP.
-
Kinase Reaction : Incubate the plate at room temperature for 60-120 minutes.[19][20]
-
Signal Detection : a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Analysis : Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Microglia-Based Neuroinflammation Assay
This protocol assesses the ability of RIPK1 Kinase Inhibitor 7 to suppress the inflammatory response in microglial cells.
Materials:
-
BV-2 murine microglial cell line or primary microglia
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
RIPK1 Kinase Inhibitor 7
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-1β
-
Cell viability assay reagent (e.g., CCK-8)
-
96-well cell culture plates
Procedure:
-
Cell Seeding : Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Treatment : The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of RIPK1 Kinase Inhibitor 7 or vehicle (DMSO).[16]
-
Pre-incubation : Incubate the cells with the inhibitor for 1-2 hours.
-
Inflammatory Stimulation : Add LPS to each well to a final concentration of 100 ng/mL (optimal concentration may need to be determined). Do not add LPS to negative control wells.
-
Incubation : Return the plate to the incubator for 24 hours.[16]
-
Supernatant Collection : After incubation, carefully collect the cell culture supernatant from each well and store it at -80°C for cytokine analysis.
-
Cell Viability Assessment : Add 10 µL of CCK-8 reagent to the remaining 100 µL of medium in each well. Incubate for 1-2 hours and measure the absorbance at 450 nm to assess cell viability and rule out toxicity from the inhibitor.[16]
-
Cytokine Quantification : Thaw the collected supernatants. Measure the concentration of TNF-α and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Analysis : Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated positive control. Plot the cytokine levels against inhibitor concentration to determine the dose-dependent effect.
Protocol 3: In Vivo LPS-Induced Neuroinflammation Model
This protocol describes a rapid in vivo model to assess the efficacy of RIPK1 Kinase Inhibitor 7 in suppressing systemic and central inflammation.[21]
Animals and Reagents:
-
C57BL/6 mice (8-10 weeks old)
-
RIPK1 Kinase Inhibitor 7 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli, dissolved in sterile saline
-
Anesthesia
-
Blood collection supplies
-
PBS for perfusion
Procedure:
-
Acclimation : Acclimate mice to the facility for at least one week before the experiment.
-
Inhibitor Administration : Administer RIPK1 Kinase Inhibitor 7 or vehicle to the mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired dose.
-
LPS Challenge : After a set pre-treatment time (e.g., 1 hour), administer LPS via i.p. injection at a dose of 1-5 mg/kg.[16]
-
Sample Collection Timepoint : At a peak inflammatory timepoint (e.g., 2-6 hours post-LPS), proceed with sample collection.
-
Blood Collection : Anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Brain Tissue Collection : Following blood collection, perform a transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Dissection : Dissect the brain and isolate specific regions like the hippocampus and cortex. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Endpoint Analysis :
-
Plasma Cytokines : Measure levels of TNF-α, IL-6, and IL-1β in the plasma using ELISA or a multiplex assay.
-
Brain Homogenates : Homogenize brain tissue to measure cytokine levels or perform Western blotting for inflammatory markers (e.g., p-RIPK1, Iba1).
-
Gene Expression : Extract RNA from brain tissue to analyze the expression of inflammatory genes (e.g., Tnf, Il1b) via RT-qPCR.
-
-
Data Analysis : Compare the endpoint measurements between the vehicle-treated group and the inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 mediates a disease-associated microglial response in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants | Semantic Scholar [semanticscholar.org]
- 14. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. congress.sanofimedical.com [congress.sanofimedical.com]
- 16. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 20. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]
Application of RIP1 Kinase Inhibitor GSK2982772 in Preclinical Models of Inflammation and Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2][3] RIPK1's dual role as a scaffold and a kinase allows it to mediate cellular responses to various stimuli, including tumor necrosis factor (TNF).[4] Dysregulation of RIPK1 activity is implicated in the pathogenesis of autoimmune disorders such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
GSK2982772 is a potent, selective, and orally bioavailable inhibitor of RIPK1 kinase activity.[1][2] This document provides an overview of the preclinical application of GSK2982772 in various models of inflammation and outlines standard protocols for evaluating its efficacy in key autoimmune disease models.
Mechanism of Action
GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6] By inhibiting the kinase activity of RIPK1, GSK2982772 blocks downstream signaling pathways that lead to necroptosis, a form of programmed cell death, and the production of pro-inflammatory cytokines.[1][3][5] This targeted inhibition of RIPK1-mediated inflammation forms the basis of its therapeutic potential in autoimmune and inflammatory diseases.
RIP1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling, leading to either cell survival and inflammation or cell death (apoptosis and necroptosis). GSK2982772 specifically targets the kinase activity of RIPK1, thereby inhibiting the necroptosis pathway.
Preclinical Efficacy of GSK2982772 in Inflammation Models
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model assesses the ability of a compound to protect against the systemic inflammatory effects of TNF-α, a key cytokine in many autoimmune diseases.
Experimental Protocol:
Quantitative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Protection from Temperature Loss (%) |
| Vehicle | - | 0 |
| GSK2982772 | 3 | 68 |
| GSK2982772 | 10 | 80 |
| GSK2982772 | 50 | 87 |
Data summarized from Harris et al., J Med Chem, 2017.[2]
Spontaneous Inflammation in SHARPIN-deficient (cpdm) Mice
SHARPIN-deficient mice develop spontaneous multi-organ inflammation that is dependent on TNF signaling and RIPK1 kinase activity.[7][8] This model is valuable for assessing the therapeutic potential of RIPK1 inhibitors in a chronic inflammatory setting.
Experimental Protocol:
Quantitative Data:
Studies have shown that genetic inactivation of RIPK1 kinase activity (Ripk1K45A) in SHARPIN-deficient mice completely prevents the development of the inflammatory phenotype.[7] While specific dosing studies with GSK2982772 in this model are not detailed in the provided search results, the genetic data strongly supports the rationale for its use. It is noted that RIPK1 inhibitors can prevent TNF-dependent inflammation in the SHARPIN model.[4]
Standard Protocols for Autoimmune Disease Models
The following are standard, detailed protocols for key mouse models of autoimmune diseases. While specific efficacy data for GSK2982772 in these models is not publicly available, these protocols provide the framework for evaluating RIPK1 inhibitors.
Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
Experimental Protocol:
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)
Experimental Protocol:
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Model for Inflammatory Bowel Disease)
Experimental Protocol:
Conclusion
GSK2982772 is a well-characterized, potent inhibitor of RIPK1 kinase with demonstrated in vivo activity in models of systemic inflammation. While its development for several autoimmune indications has been discontinued based on clinical trial outcomes, it remains a valuable tool for researchers investigating the role of RIPK1-mediated inflammation and necroptosis in various disease pathologies. The standardized protocols provided herein offer a robust framework for the preclinical evaluation of RIPK1 inhibitors in relevant models of autoimmune disease. Further research is warranted to fully elucidate the therapeutic potential of targeting RIPK1 in specific disease contexts and patient populations.
References
- 1. libcatalog.usc.edu [libcatalog.usc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cutting Edge: RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNFR1-dependent cell death drives inflammation in Sharpin-deficient mice | eLife [elifesciences.org]
Preparing Stock Solutions of RIP1 Kinase Inhibitor 7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of RIP1 kinase inhibitor 7 (also referred to as compound 41). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[1][2] Accurate preparation of stock solutions is the first critical step in a variety of in vitro and in vivo studies aimed at investigating its therapeutic potential. This document outlines the necessary chemical properties, solubility characteristics, and detailed protocols for preparing and storing stock solutions of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate molarity calculations and understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Weight | 337.39 g/mol | [1][2] |
| Chemical Formula | C₂₀H₂₀FN₃O | [1][2] |
| CAS Number | 2428401-23-2 | [1][2] |
| Appearance | Solid | [3] |
| Purity | >98% (typical) | [3] |
| Biological Activity | Potent human RIP1 inhibitor (IC₅₀ <100 nM); EC₅₀ of 1-100 nM in cell necrosis assays. | [1][2] |
Solubility Data
The solubility of this compound is critical for the preparation of homogenous stock solutions. The following table summarizes its solubility in a common solvent. It is highly recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2]
| Solvent | Maximum Solubility | Notes |
| DMSO | 66.67 mg/mL (197.61 mM) | Ultrasonic treatment, warming, and heating to 60°C may be required to achieve maximum solubility. Use newly opened DMSO. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of the compound.
-
Dissolve: Add the appropriate volume of DMSO to the vial containing the inhibitor. For a 10 mM solution with 3.37 mg of compound, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for several minutes until the compound is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, warm the solution briefly in a water bath (not exceeding 60°C) or sonicate in an ultrasonic bath. Visually inspect the solution to ensure no particulates are present.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is essential to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [4][5] Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | [4][5] |
In Vivo Formulation Protocols
For in vivo experiments, it is common to further dilute the DMSO stock solution into a vehicle suitable for administration. It is recommended to prepare these working solutions fresh on the day of use.[1]
Formulation with PEG300, Tween-80, and Saline
This protocol yields a clear solution of 5 mg/mL.[1]
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix until homogenous.
Formulation with Corn Oil
This protocol is suitable for certain administration routes and yields a 5 mg/mL solution.[1]
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
Signaling Pathway Context
RIP1 kinase is a central node in the necroptosis pathway. Its inhibition by compounds like this compound is a key therapeutic strategy.
Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway by this compound.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available data. Researchers should always consult the product-specific information sheet and relevant literature for the most up-to-date guidelines. Safety precautions appropriate for handling chemical compounds should be followed at all times.
References
Application Notes and Protocols for In Vivo Administration of RIP1 Kinase Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1] Its role in necroptosis, a form of programmed necrosis, has implicated it in the pathogenesis of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[2][3] RIP1 kinase inhibitors are therefore a promising class of therapeutic agents. This document provides detailed application notes and protocols for the in vivo administration and dosage of RIP1 kinase inhibitor 7, a potent and selective inhibitor of RIP1 kinase.
Disclaimer: Specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in published literature. The following protocols and data are based on studies with other well-characterized RIP1 kinase inhibitors, such as GSK2982772 and Necrostatin-1. Researchers must optimize and validate these protocols for their specific experimental models and for this compound.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| Synonyms | Compound 41 | N/A |
| Molecular Weight | 481.47 g/mol | [4] |
| In Vitro Potency | Kd: 4 nMIC50 (enzymatic): 11 nMEC50 (cell necrosis assay): 1-100 nM | [4] |
| Solubility | DMSO: 48 mg/mLEthanol: 2 mg/mLWater: Insoluble | [4] |
Signaling Pathway of RIP1 Kinase in Necroptosis
RIP1 kinase is a key component of the necroptosis signaling cascade, which is typically initiated by stimuli such as tumor necrosis factor (TNF). The following diagram illustrates the central role of RIP1 kinase in this pathway.
Caption: RIP1 Kinase Signaling in Necroptosis.
In Vivo Administration Protocols
The following protocols are provided as a starting point and should be optimized for the specific animal model and research question.
Formulation of this compound
Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Below are two commonly used formulations for oral gavage.
Table 1: Example Formulations for Oral Administration
| Formulation | Components | Final Concentration | Reference |
| Vehicle 1 | 10% DMSO40% PEG3005% Tween-8045% Saline | ≥ 2.08 mg/mL | [5] |
| Vehicle 2 | 10% DMSO90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Protocol for Vehicle 1 Preparation (1 mL total volume):
-
Add 100 µL of DMSO to the required amount of this compound to create a stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
It is recommended to prepare the formulation fresh before each use.
Dosage and Administration
The appropriate dosage will depend on the animal model, the disease being studied, and the desired level of target engagement. The following table provides dosage information for other RIP1 kinase inhibitors that can be used as a reference for dose-ranging studies.
Table 2: In Vivo Dosages of Representative RIP1 Kinase Inhibitors in Mice
| Inhibitor | Dosage Range | Administration Route | Animal Model | Reference |
| GSK2982772 | 3, 10, 50 mg/kg | Oral | TNF-induced systemic inflammatory response | [6][7] |
| Necrostatin-1 | 1.65 mg/kg | Intraperitoneal | Myocardial Infarction | [8] |
| Necrostatin-1 | 1.8 mg/kg | Intraperitoneal | Concanavalin A-induced hepatitis | [9] |
| ZB-R-55 | 3.0 mg/kg | Oral | Systemic inflammatory response syndrome | [2] |
Experimental Protocol: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice
This model is commonly used to evaluate the in vivo efficacy of RIP1 kinase inhibitors.
-
Animals: Use male C57BL/6 mice (or other appropriate strain).
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to vehicle control and treatment groups (n=5-7 per group).
-
Dosing:
-
Prepare this compound in the desired vehicle at the appropriate concentrations for the planned dosages (e.g., starting with a range of 1-50 mg/kg).
-
Administer the inhibitor or vehicle via oral gavage 15-60 minutes prior to TNF-α challenge.
-
-
Induction of SIRS: Administer mouse TNF-α intravenously (e.g., 30 µ g/mouse ).
-
Monitoring:
-
Measure core body temperature using a rectal probe at baseline and at regular intervals (e.g., every hour for up to 6 hours) post-TNF-α injection.
-
A significant drop in body temperature is indicative of the inflammatory response.
-
-
Endpoint: The study can be terminated when the vehicle-treated group shows a significant temperature drop (e.g., 7°C) or at a predetermined time point.
-
Data Analysis: Compare the change in body temperature between the vehicle and inhibitor-treated groups to determine the protective effect of the inhibitor.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study with a RIP1 kinase inhibitor.
Caption: General In Vivo Experimental Workflow.
Pharmacokinetics and Toxicology
Pharmacokinetic (PK) and toxicology data are crucial for interpreting efficacy studies and for the development of a drug candidate.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of a Furo[2,3-d]pyrimidine RIP1 Kinase Inhibitor in Mice (Oral Administration, 2.0 mg/kg)
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 1100 ng/mL | [3] |
| Tmax (Time to Cmax) | 4 hours | [3] |
| AUC (Area Under the Curve) | 14 ± 7 µg·h/mL | [3] |
Protocol for a Pilot Pharmacokinetic Study:
-
Administer a single oral dose of this compound to a small group of mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Toxicology
Formal toxicology studies are required to determine the safety profile of a compound. Preliminary observations can be made during efficacy studies.
Table 4: Toxicology and Safety Information for Representative RIP1 Kinase Inhibitors
| Inhibitor | Species | Dosing Regimen | Observations | Reference |
| GSK2982772 | Human | Up to 120 mg BID for 14 days | Generally well-tolerated; most common adverse events were contact dermatitis and headache. | [10] |
| Necrostatin-1 | Cynomolgus Monkey | 1,000 mg/kg/day | Adverse events related to the immune system (lymph nodes, bone marrow, spleen) and skin lesions. | [11] |
Considerations for Toxicological Assessment:
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Perform gross necropsy at the end of the study to examine for any organ abnormalities.
-
For more detailed studies, collect tissues for histopathological analysis and blood for clinical chemistry and hematology.
Conclusion
This compound is a potent molecule with the potential for in vivo efficacy in models of diseases driven by necroptosis and inflammation. The protocols and data presented in these application notes, derived from studies on related compounds, provide a solid foundation for researchers to design and conduct their own in vivo experiments. It is imperative to perform initial dose-ranging and tolerability studies to establish the optimal and safe dose of this compound for each specific animal model. Careful experimental design and thorough analysis will be critical in elucidating the therapeutic potential of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
Troubleshooting & Optimization
Technical Support Center: RIP1 Kinase Inhibitor 7 (GSK'963)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using RIP1 kinase inhibitor 7 (also known as GSK'963) who observe a lack of necroptosis inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GSK'963) and how does it work?
This compound (GSK'963) is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] It functions by binding to the ATP pocket of RIP1 kinase, preventing its autophosphorylation, a critical step for the initiation of the necroptotic cell death pathway.[3][4] GSK'963 is structurally distinct from other common RIP1 inhibitors like Necrostatin-1 (Nec-1) and is significantly more potent.[2]
Q2: What is the reported potency and selectivity of GSK'963?
GSK'963 exhibits high potency with an IC50 of approximately 29 nM in biochemical assays and inhibits RIP1-dependent necroptosis in human and murine cell lines with IC50 values in the low nanomolar range (1-4 nM).[1][2][5] It is exceptionally selective, showing over 10,000-fold selectivity for RIP1 over a panel of 339 other kinases.[2][6] Unlike Nec-1, GSK'963 does not have off-target activity against indoleamine-2,3-dioxygenase (IDO).[2][7]
Q3: What is the purpose of the inactive enantiomer, GSK'962?
GSK'963 is a chiral molecule, and its enantiomer, GSK'962, is inactive against RIP1 kinase.[2] GSK'962 serves as an ideal negative control in experiments to confirm that the observed effects of GSK'963 are due to on-target inhibition of RIP1 kinase and not due to non-specific or off-target effects.[2][3]
Troubleshooting Guide: GSK'963 Fails to Inhibit Necroptosis
If you are observing that GSK'963 is not inhibiting necroptosis in your experimental system, consider the following potential causes and troubleshooting steps.
Problem 1: Suboptimal Experimental Conditions
The efficacy of GSK'963 is highly dependent on the experimental setup for inducing necroptosis.
| Possible Cause | Troubleshooting Step |
| Inadequate Necroptotic Stimulus | Ensure you are using a well-established method to induce necroptosis. A common and effective method is the combination of TNF-α with a pan-caspase inhibitor (e.g., zVAD-fmk) and, in some cell lines, a SMAC mimetic.[8][9] The caspase inhibitor is crucial as it prevents apoptosis and shunts the signaling towards necroptosis.[10][11] |
| Incorrect Inhibitor Concentration | Although GSK'963 is potent, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations typically range from 1 nM to 100 nM.[5][12] |
| Inhibitor Stability and Storage | GSK'963 should be stored as a powder at -20°C for long-term stability.[5] Stock solutions in DMSO can be stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[5][13] Ensure the inhibitor is fully dissolved in your culture medium. |
Problem 2: Cell Line-Specific Factors or Alternative Pathways
Not all cell death induced by necroptotic stimuli is dependent on RIP1 kinase activity.
| Possible Cause | Troubleshooting Step |
| RIP1-Independent Necroptosis | Certain stimuli can trigger necroptosis through pathways that bypass the requirement for RIP1 kinase. For instance, Toll-like receptor 3 (TLR3) and TLR4 signaling can activate RIP3 directly via the TRIF adaptor protein.[14] Viral nucleic acids can also activate necroptosis independently of RIP1 through the ZBP1 (DAI) sensor.[14][15] Consider if your stimulus might be activating one of these alternative pathways. |
| Genetic Knockout of RIP1 | Paradoxically, genetic deletion of RIP1 can sometimes enhance TNF-induced necroptosis.[16] In the absence of RIP1, TRADD can directly bind to and activate RIP3, leading to necroptosis.[16] If you are using a RIP1-knockout cell line, GSK'963 will not be effective. |
| Dominant Apoptotic Pathway | If caspase activity is not fully inhibited, cells may undergo apoptosis instead of necroptosis.[17] Confirm the inhibition of caspase activity by checking for markers of apoptosis such as cleaved caspase-3 or cleaved PARP.[18] |
Problem 3: Reagent Quality and Experimental Execution
The quality of your reagents and the precision of your experimental technique are critical for reliable results.
| Possible Cause | Troubleshooting Step |
| GSK'963 Quality | Ensure the purity and identity of your GSK'963 compound. If possible, use the inactive enantiomer GSK'962 as a negative control to validate on-target effects.[2] |
| Confirmation of Necroptosis | Verify that the cell death you are observing is indeed necroptosis. Assess key markers of the necroptotic pathway, such as the phosphorylation of RIP1 (p-RIP1), RIP3 (p-RIP3), and MLKL (p-MLKL), as well as the oligomerization of MLKL, using western blotting or immunoprecipitation.[10][19][20] |
Quantitative Data Summary
| Parameter | GSK'963 Value | Reference |
| Biochemical IC50 (RIP1 Kinase) | 29 nM | [1][5] |
| Cellular IC50 (Human U937 cells) | 4 nM | [2][7] |
| Cellular IC50 (Murine L929 cells) | 1 nM | [2][7] |
| Selectivity over 339 kinases | >10,000-fold | [2][6] |
| Effective in vivo dose (mouse model) | 0.2 - 2 mg/kg | [1][2] |
Key Experimental Protocols
Protocol 1: Induction of Necroptosis in L929 Cells
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of GSK'963 (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for 1 hour. Include a control with the inactive enantiomer GSK'962.
-
Necroptosis Induction: Add human or murine TNF-α to a final concentration of 10-30 ng/mL. In many cell lines, a pan-caspase inhibitor like zVAD-fmk (20 µM) is co-administered to ensure the induction of necroptosis over apoptosis.[8]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® or by staining with Propidium Iodide (PI) and analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Western Blotting for Necroptosis Markers
-
Cell Treatment: Seed cells in a 6-well plate and treat with the necroptotic stimulus (e.g., TNF-α + zVAD-fmk) in the presence or absence of GSK'963 for the desired time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-RIP1 (Ser166), p-RIP3 (Ser227), and p-MLKL (Ser358). Use antibodies against total RIP1, RIP3, MLKL, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. RIP1/RIP3-regulated necroptosis as a target for multifaceted disease therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
Optimizing Incubation Time for RIP1 Kinase Inhibitor 7 (Nec-1s): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the RIP1 kinase inhibitor 7-Cl-O-Nec-1, commonly known as Nec-1s. This guide includes troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Nec-1s to inhibit RIP1 kinase activity?
A1: The optimal incubation time for Nec-1s can vary depending on the cell type, experimental conditions, and the specific downstream readout. However, a pre-incubation time of 1 hour is widely reported in the literature and is a good starting point for most cell-based assays.[1][2] For some cell lines or when investigating rapid signaling events, shorter incubation times (e.g., 30 minutes) may be sufficient. Conversely, for long-term experiments, continuous exposure to Nec-1s may be necessary. To achieve the most accurate and reproducible results, it is highly recommended to perform a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the shortest effective incubation time for your specific experimental setup.
Q2: What is the recommended working concentration of Nec-1s?
A2: The effective concentration of Nec-1s is cell-type dependent and should be determined empirically. A common starting concentration for in vitro studies is between 10-30 µM .[2][3] It is advisable to perform a dose-response experiment to identify the optimal concentration that provides maximal inhibition of RIP1 kinase activity with minimal off-target effects.
Q3: How can I verify that Nec-1s is effectively inhibiting RIP1 kinase in my experiment?
A3: The most direct method to confirm Nec-1s activity is to assess the phosphorylation status of RIP1 at Ser166 or other autophosphorylation sites via Western blotting.[4][5] A successful inhibition will result in a significant reduction in phosphorylated RIP1 levels upon stimulation of the necroptosis pathway. Additionally, you can measure downstream markers of necroptosis, such as the phosphorylation of MLKL, or assess cell viability.[2][6]
Q4: Can Nec-1s be used in combination with other inhibitors?
A4: Yes, Nec-1s is often used in conjunction with other inhibitors to dissect cellular signaling pathways. For instance, to specifically induce and study necroptosis, cells are often co-treated with a pan-caspase inhibitor like z-VAD-fmk to block apoptosis and a necroptosis-inducing agent like TNF-α.[3][7]
Q5: What are the known off-target effects of Nec-1s?
A5: Nec-1s, or 7-Cl-O-Nec-1, is a more specific and stable analog of Necrostatin-1 (Nec-1).[5] While Nec-1 has a known off-target effect on indoleamine 2,3-dioxygenase (IDO), Nec-1s does not share this activity, making it a more specific inhibitor of RIPK1.[5] However, as with any small molecule inhibitor, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete inhibition of RIP1 phosphorylation | - Insufficient incubation time. - Suboptimal concentration of Nec-1s. - Inhibitor degradation. | - Perform a time-course experiment to determine the optimal incubation time. - Conduct a dose-response experiment to find the most effective concentration. - Ensure proper storage and handling of Nec-1s. Prepare fresh stock solutions. |
| High background in Western blot for p-RIP1 | - Non-specific antibody binding. - Inadequate washing steps. - Contaminated lysis buffer. | - Use a highly specific and validated antibody for phosphorylated RIP1. - Optimize washing conditions (e.g., increase the number or duration of washes). - Prepare fresh lysis buffer with protease and phosphatase inhibitors. |
| Cell death observed in Nec-1s treated control cells | - Cellular toxicity at high concentrations. - Off-target effects. | - Perform a toxicity assay to determine the maximum non-toxic concentration of Nec-1s for your cell line. - Use the lowest effective concentration determined from your dose-response experiment. |
| Variability between experiments | - Inconsistent incubation times or concentrations. - Differences in cell passage number or density. - Instability of Nec-1s in media. | - Strictly adhere to the optimized incubation time and concentration. - Maintain consistent cell culture practices. - Prepare fresh Nec-1s working solutions for each experiment. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Nec-1s Incubation for RIP1 Kinase Inhibition
This protocol outlines a typical experiment to determine the optimal incubation time of Nec-1s for inhibiting RIP1 phosphorylation in response to a necroptotic stimulus.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., HT-29, L929) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentration of Nec-1s (e.g., 20 µM) for different durations (e.g., 30 min, 1 hour, 2 hours, 4 hours). Include a vehicle control (DMSO).
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 500 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for the appropriate stimulation time (e.g., 4-8 hours).
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RIP1 (e.g., p-RIP1 Ser166) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total RIP1 and a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for Nec-1s found in the literature. Optimal conditions should be determined empirically for each experimental system.
| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Models) |
| Working Concentration | 10 - 40 µM[3] | 1.6 - 10 mg/kg[8] |
| Pre-incubation Time | 30 minutes - 2 hours (1 hour is common)[1][2] | N/A (treatment regimen dependent) |
| Stimulation Time (Post-Inhibitor) | 4 - 24 hours (assay dependent)[2][9] | N/A |
Visualizations
Signaling Pathway
Caption: Necroptosis signaling pathway initiated by TNF-α.
Experimental Workflow
Caption: Experimental workflow for time-course optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. media.sciltp.com [media.sciltp.com]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of RIP1 kinase inhibitor 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RIP1 Kinase Inhibitor 7. The information addresses potential issues arising from the inhibitor's off-target effects.
Troubleshooting Guide & FAQs
Q1: My experimental results are inconsistent with the expected phenotype of RIPK1 inhibition. What could be the cause?
A1: Inconsistent results may stem from the off-target activity of this compound. This inhibitor has been shown to modulate the activity of several other kinases, which could lead to unexpected biological effects. We recommend the following troubleshooting steps:
-
Review Off-Target Profile: Compare the known off-target kinases of this compound (see Table 1) with the signaling pathways active in your experimental model. This may reveal potential confounding effects.
-
Use a Structurally Unrelated RIPK1 Inhibitor: To confirm that your observed phenotype is due to RIPK1 inhibition, consider using a different, structurally distinct RIPK1 inhibitor as a control.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that minimizes off-target effects while still effectively inhibiting RIPK1.
-
Cell Line Specificity: The expression levels of off-target kinases can vary between different cell lines. If possible, verify the expression of the identified off-target kinases in your specific cell model.
Q2: I am observing unexpected changes in cell proliferation and survival. Could this be an off-target effect?
A2: Yes, this is a possibility. Several of the identified off-target kinases, such as TrkA, TrkB, TrkC, and Axl, are involved in signaling pathways that regulate cell proliferation, survival, and migration.[1] Inhibition of these kinases could lead to the observed effects. Refer to the signaling pathway diagrams below to understand the potential downstream consequences of engaging these off-targets.
Q3: How can I experimentally verify if the off-target effects of this compound are impacting my results?
A3: To experimentally validate potential off-target effects, you can perform the following:
-
Kinase Profiling: Conduct a kinase profiling assay, such as a KINOMEscan, to determine the inhibitor's activity against a broad panel of kinases in your specific experimental context.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream substrates of the suspected off-target kinases. A change in phosphorylation upon treatment with this compound would suggest engagement of that kinase.
-
Rescue Experiments: If you suspect an off-target is being inhibited, you can try to "rescue" the phenotype by activating the downstream pathway of that off-target through other means (e.g., adding the respective growth factor for a receptor tyrosine kinase).
Data Presentation
Table 1: Off-Target Profile of this compound
The following table summarizes the known off-target kinases of this compound and their corresponding half-maximal inhibitory concentrations (IC50). For comparison, the potency against the primary target, RIPK1, is also included.
| Target | IC50 (nM) | Primary Function |
| RIPK1 (Primary Target) | 11 | Regulation of inflammation and cell death (necroptosis, apoptosis) |
| Flt4 (VEGFR3) | 20 | Lymphangiogenesis, angiogenesis |
| TrkA | 26 | Neuronal survival and differentiation |
| TrkB | 8 | Neuronal survival, synaptic plasticity |
| TrkC | 7 | Proprioceptive neuron survival and function |
| Axl | 35 | Cell survival, proliferation, migration |
| HRI (EIF2AK1) | 26 | Regulation of protein synthesis in response to stress |
| Mer (MERTK) | 29 | Efferocytosis, regulation of innate immunity |
| MAP4K5 (KHS1) | 27 | JNK signaling pathway activation |
Data sourced from publicly available information.[1]
Experimental Protocols
Protocol: Kinase Inhibitor Profiling using a Competition Binding Assay (e.g., KINOMEscan)
This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
Principle: This assay quantifies the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for that kinase.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
KINOMEscan kinase panel (e.g., DiscoverX).
-
Binding buffer (proprietary to the assay provider, but typically contains buffer salts, carrier protein, and other additives to reduce non-specific binding).
-
Streptavidin-coated magnetic beads.
-
Immobilized active-site directed ligand.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Preparation of Kinase-Ligand Complex:
-
DNA-tagged kinases from the panel are incubated with the immobilized active-site directed ligand.
-
-
Competition Binding:
-
The test compound (this compound) is added to the kinase-ligand mixture at various concentrations.
-
A DMSO control (vehicle) is run in parallel.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
-
Capture and Wash:
-
Streptavidin-coated magnetic beads are added to capture the biotinylated immobilized ligand, which is bound to any kinase that has not been displaced by the test compound.
-
The beads are washed to remove unbound components.
-
-
Elution and Quantification:
-
The bound kinase-DNA conjugate is eluted from the beads.
-
The amount of kinase is quantified by performing qPCR on the DNA tag.
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the DMSO control.
-
The results are typically expressed as a percentage of the control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
From a dose-response curve, the dissociation constant (Kd) or IC50 value can be calculated for each kinase interaction.
-
Mandatory Visualization
Caption: RIPK1 Signaling Pathway.
Caption: Off-Target Kinase Signaling.
Caption: Troubleshooting Workflow.
References
Technical Support Center: Understanding the Variable Efficacy of RIP1 Kinase Inhibitor 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable efficacy with RIP1 Kinase Inhibitor 7 in different cell lines.
Troubleshooting Guide
Issue: this compound shows reduced or no effect in my cell line of interest.
This is a common observation stemming from the complex and context-dependent nature of RIPK1 signaling. Below are potential causes and troubleshooting steps to identify the underlying reason for the reduced efficacy of this compound.
1. Low or Absent Expression of Key Necroptotic Proteins
-
Question: Could the expression levels of RIPK1 or other pathway components be the reason for the inhibitor's ineffectiveness?
-
Answer: Yes, the absence or low expression of essential necroptosis mediators like RIPK1 and RIPK3 is a primary mechanism of resistance in many cancer cell lines.[1][2] this compound requires the presence of its target, RIPK1, to exert its anti-necroptotic effect.
-
Troubleshooting Steps:
-
Assess Protein Expression: Perform Western blotting to determine the protein levels of RIPK1, RIPK3, and MLKL in your target cell line. Compare these levels to a sensitive cell line (e.g., HT-29, L929) where the inhibitor is known to be effective.[2]
-
Assess mRNA Expression: Use qRT-PCR to measure the mRNA expression levels of RIPK1, RIPK3, and MLKL. This can help determine if the low protein expression is due to transcriptional silencing.[2] In some colon cancer tissues, the expression of RIPK1 and RIPK3 was found to be suppressed by hypoxia.[2]
-
2. Predominance of Apoptotic Pathway
-
Question: My cells are still dying after treatment with a necroptosis inducer and this compound. What could be the reason?
-
Answer: Your cells may be undergoing apoptosis, a form of programmed cell death that can be independent of RIPK1 kinase activity. High caspase-8 activity can lead to apoptosis and simultaneously inactivate RIPK1 by cleavage, rendering this compound ineffective.[3][4]
-
Troubleshooting Steps:
-
Caspase Activity Assay: Measure caspase-8 and caspase-3/7 activity in your cell line upon treatment. High caspase activity suggests a shift towards apoptosis.
-
Co-treatment with a Pan-Caspase Inhibitor: Treat your cells with a combination of the necroptosis inducer, this compound, and a pan-caspase inhibitor (e.g., z-VAD-FMK). If the addition of the caspase inhibitor restores the protective effect of this compound, it indicates that apoptosis is the dominant cell death pathway.
-
3. Activation of Alternative RIPK1-Independent Necroptosis Pathways
-
Question: Can necroptosis occur even if RIPK1 kinase activity is inhibited?
-
Answer: Yes, certain stimuli can trigger necroptosis through pathways that bypass the need for RIPK1's kinase function. For instance, Toll-like receptor (TLR) signaling can lead to the direct activation of RIPK3 by the adaptor protein TRIF.[5] In scenarios where RIPK1 is absent, the adaptor protein TRADD has been shown to bind to and activate RIPK3, initiating necroptosis.[6]
-
Troubleshooting Steps:
-
Evaluate the Stimulus: The nature of the cell death stimulus is critical. If you are using a TLR ligand (e.g., LPS) to induce necroptosis, consider the possibility of a RIPK1-independent mechanism.
-
Knockdown of Alternative Adaptors: Use siRNA or shRNA to knock down the expression of alternative adaptors like TRADD or TRIF (if applicable to your stimulus) and observe if this restores sensitivity to this compound.
-
4. Cellular Levels of cFLIP Isoforms
-
Question: How do cFLIP proteins influence the efficacy of this compound?
-
Answer: Cellular FLICE-like inhibitory protein (cFLIP) isoforms are key regulators of the "ripoptosome," a signaling complex that can lead to either apoptosis or necroptosis.[7][8] The long isoform, cFLIPL, can inhibit both apoptosis and necroptosis, while the short isoform, cFLIPS, promotes ripoptosome assembly and can favor necroptosis.[7][8] The relative levels of these isoforms can therefore dictate the cellular response and the effectiveness of a RIPK1 inhibitor. Reduced expression of c-FLIP has been shown to sensitize cells to both RIPK1-dependent and -independent apoptosis.[9]
-
Troubleshooting Steps:
-
Assess cFLIP Isoform Expression: Perform Western blotting to determine the expression levels of cFLIPL and cFLIPS in your cell line.
-
Modulate cFLIP Expression: Use overexpression or knockdown strategies to alter the ratio of cFLIP isoforms and assess the impact on the efficacy of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[10][11][12] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that lead to necroptotic cell death.[13]
Q2: In which cell lines is this compound known to be effective?
Published data has shown that this compound and other RIPK1 inhibitors are effective at inhibiting necroptosis in several cell lines, including:
The efficacy in these cell lines is typically observed when necroptosis is induced by stimuli such as TNFα in combination with a SMAC mimetic and a caspase inhibitor (TSZ).
Q3: Are there known off-target effects of this compound?
While this compound is highly selective for RIPK1, some studies on similar inhibitors have noted potential off-target effects that could be relevant, especially at higher concentrations. It's always advisable to consult the specific product datasheet and relevant literature for the most up-to-date information on selectivity profiles.
Q4: Can mutations in RIPK1 affect the inhibitor's efficacy?
While specific data for this compound is limited, it is a well-established principle that mutations in the kinase domain of a target protein can lead to resistance to kinase inhibitors.[16][17] Such mutations could potentially alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of the inhibitor.
Q5: What is the difference between RIPK1's kinase-dependent and scaffold functions?
RIPK1 has a dual role. Its kinase activity is essential for initiating necroptosis and, in some contexts, apoptosis.[18] In contrast, its scaffold function , which is independent of its kinase activity, is crucial for the assembly of signaling complexes that activate pro-survival pathways like NF-κB.[18][19] The ineffectiveness of a RIPK1 kinase inhibitor in a particular context might be because the observed cellular phenotype is dependent on the scaffolding function of RIPK1, not its kinase activity.
Data Presentation
Table 1: Potency of this compound and Other Select RIPK1 Inhibitors
| Inhibitor | Target | IC50 / Kd / EC50 | Cell Line / Assay Condition | Reference(s) |
| This compound | Human RIPK1 | IC50: <100 nM | Enzymatic Assay | [11][12] |
| Human RIPK1 | Kd: 4 nM, Enzymatic IC50: 11 nM | Enzymatic Assay | [10] | |
| Necroptosis | EC50: 1-100 nM | Cell-based Necrosis Assay | [11][12] | |
| GSK2982772 | Human RIPK1 | IC50: 16 nM | Enzymatic Assay | [20] |
| Human RIPK1 | IC50: 0.2 nM | HT-29 Necroptosis Assay (hTNF+TAKi+zVAD) | ||
| Necrostatin-1 (Nec-1) | RIPK1 | EC50: 490 nM | 293T Necroptosis Assay | [20] |
| RIPA-56 | RIPK1 | IC50: 13 nM | Enzymatic Assay | |
| Necroptosis | EC50: 27 nM | L929 Necroptosis Assay | [13] | |
| GSK3145095 | RIPK1 Kinase | IC50: 6.3 nM | Enzymatic Assay | [20] |
Experimental Protocols
1. Western Blot for Necroptosis-Related Proteins
-
Objective: To determine the expression levels of RIPK1, RIPK3, and MLKL.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay to Assess Necroptosis Inhibition
-
Objective: To quantify the protective effect of this compound against induced necroptosis.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of stimuli, typically TNFα (20 ng/mL), a SMAC mimetic (e.g., 1 µM LCL161 or SM-164), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[21]
-
Incubate for 16-24 hours.
-
Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.[22]
-
Calculate the EC50 value of the inhibitor by plotting cell viability against the logarithm of the inhibitor concentration.
-
3. In Vitro RIPK1 Kinase Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of RIPK1.
-
Methodology (using ADP-Glo™ Kinase Assay as an example): [14][23]
-
Prepare a reaction mixture containing purified recombinant RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and kinase assay buffer in a 96-well plate.[23]
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 value of the inhibitor.
-
Visualizations
Caption: Overview of TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis, and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting the reduced efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor [frontiersin.org]
- 7. FLIP the Switch: Regulation of Apoptosis and Necroptosis by cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound - Immunomart [immunomart.org]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 16. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annexpublishers.com [annexpublishers.com]
- 18. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 20. selleckchem.com [selleckchem.com]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
Navigating Experiments with RIP1 Kinase Inhibitor 7: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing variability in experiments involving RIP1 Kinase Inhibitor 7. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the robustness and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Causes | Solutions |
| 1. Why am I seeing inconsistent inhibitory effects or a lack of potency? | Inhibitor Precipitation: this compound is poorly soluble in aqueous solutions and may precipitate out of solution, especially at higher concentrations or after freeze-thaw cycles. Incorrect Inhibitor Concentration: Errors in calculating dilutions or the use of a degraded stock solution can lead to inaccurate final concentrations. Cell Culture Conditions: High serum concentrations in the culture medium can bind to the inhibitor, reducing its effective concentration. Cell density and passage number can also influence cellular response. Assay Interference: Components of your assay, such as high concentrations of ATP in an in vitro kinase assay, can compete with an ATP-competitive inhibitor. | Ensure Proper Solubilization: Prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If precipitation is observed in the media, consider using a lower concentration or optimizing the solvent conditions.[1] Verify Stock Solution: Regularly check the concentration and integrity of your stock solution. If in doubt, prepare a fresh stock. Optimize Cell Culture: Use a consistent and lower percentage of serum if possible. Ensure that cells are seeded at a consistent density and are within a consistent passage number range for all experiments. Validate Assay Conditions: For in vitro kinase assays, use an ATP concentration that is close to the Km value of the enzyme to avoid competition.[2] |
| 2. My results show high variability between replicate wells or experiments. | Inconsistent Cell Health: Variations in cell viability or metabolic activity across a plate can lead to variable responses to the inhibitor. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated inhibitor, can introduce significant variability. Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the inhibitor and other media components, leading to skewed results. | Monitor Cell Health: Before adding the inhibitor, visually inspect the cells to ensure a healthy and evenly distributed monolayer. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| 3. I am observing unexpected off-target effects or cellular toxicity. | Inhibition of Other Kinases: While this compound is potent and selective for RIPK1, it can inhibit other kinases at higher concentrations.[3] Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Perform Dose-Response Experiments: Determine the optimal concentration of the inhibitor that provides maximal RIPK1 inhibition with minimal off-target effects. Include a Kinase Selectivity Profile: Be aware of the inhibitor's activity against other kinases and consider if these could be contributing to the observed phenotype. Use Appropriate Solvent Controls: Ensure that the final concentration of the solvent is consistent across all experimental and control wells and is below the threshold for cellular toxicity. |
| 4. How can I confirm that the inhibitor is engaging with RIPK1 in my cells? | Lack of a direct measure of target engagement. | Western Blot for Phospho-RIPK1: A common method is to stimulate cells to induce RIPK1 autophosphorylation (at Ser166) and then treat with the inhibitor. A reduction in the phospho-RIPK1 signal indicates target engagement.[4] |
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent and storage condition for this compound?
-
Q2: What is the mechanism of action of this compound?
-
A2: this compound is a potent and selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][3] It functions by binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and subsequent activation, which is a key step in the necroptosis signaling pathway.[5]
-
-
Q3: At what concentration should I use this compound in my cell-based assays?
-
A3: The optimal concentration will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the EC50 for your specific system. This compound has a reported EC50 of 2 nM in a TSZ-induced HT29 cell necroptosis model.[3]
-
-
Q4: Can I use this compound in in vivo experiments?
-
Q5: What are the key downstream markers to assess the efficacy of this compound?
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay/System | Reference |
| Binding Affinity (Kd) | 4 nM | - | [1][3] |
| Enzymatic IC50 | 11 nM | RIPK1 Kinase Activity Assay | [1][3] |
| Cellular EC50 | 2 nM | TSZ-induced HT29 cell necroptosis | [3] |
| Kinase Selectivity (IC50) | [3] | ||
| Flt4 | 20 nM | Kinase Assay | [3] |
| TrkA | 26 nM | Kinase Assay | [3] |
| TrkB | 8 nM | Kinase Assay | [3] |
| TrkC | 7 nM | Kinase Assay | [3] |
| Axl | 35 nM | Kinase Assay | [3] |
| HRI | 26 nM | Kinase Assay | [3] |
| Mer | 29 nM | Kinase Assay | [3] |
| MAP4K5 | 27 nM | Kinase Assay | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine EC50 of this compound in a Necroptosis Model
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound in protecting against necroptosis induced by TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ) in HT-29 cells.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Recombinant human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in complete growth medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Inhibitor Treatment: Pre-treat the cells by adding 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1 hour at 37°C and 5% CO2.
-
Necroptosis Induction: Prepare a 4X solution of the necroptosis-inducing agents (TSZ) in complete growth medium (e.g., 80 ng/mL TNF-α, 4 µM Smac mimetic, 80 µM Z-VAD-FMK). Add 50 µL of this solution to each well (except for the untreated control wells) to achieve a final concentration of 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM Z-VAD-FMK.[6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated, TSZ-stimulated control (0% viability) and the untreated control (100% viability). Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Inhibition
This protocol outlines the procedure for assessing the inhibition of RIPK1 signaling by Western blot.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
This compound
-
Necroptosis-inducing agents (TSZ)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL, anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and/or TSZ as described in Protocol 1, but in larger format plates.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Normalize all to the loading control.
Visualizations
Caption: RIP1-mediated necroptosis signaling pathway and the point of inhibition by this compound.
References
- 1. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death assays [bio-protocol.org]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
addressing precipitation of RIP1 kinase inhibitor 7 in culture
Welcome to the technical support center for RIP1 Kinase Inhibitor 7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What should I do?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The immediate step is to centrifuge your medium to pellet the precipitate and use the supernatant, though the effective concentration of the inhibitor will be unknown. For future experiments, please refer to the detailed troubleshooting guide below to prevent precipitation.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for initial dissolution is dimethyl sulfoxide (DMSO).[1][2][3][4] Use fresh, anhydrous DMSO to prepare a high-concentration stock solution.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[5] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I store this compound in a diluted aqueous solution?
A4: It is not recommended to store this compound in diluted aqueous solutions for extended periods, as this can lead to precipitation and degradation. Prepare fresh dilutions in culture medium for each experiment from a DMSO stock solution.
Q5: How does serum in the cell culture medium affect the inhibitor?
A5: Serum proteins can bind to small molecule inhibitors, which can affect their free concentration and bioavailability.[6][7][8] This binding can sometimes help to keep hydrophobic compounds in solution but may also reduce their potency. It is advisable to test your experimental conditions with varying serum concentrations to assess the impact on the inhibitor's efficacy.
Troubleshooting Guide: Precipitation of this compound in Culture
This guide provides a systematic approach to addressing and preventing the precipitation of this compound in your cell culture experiments.
Visualizing the Problem: A Troubleshooting Workflow
Below is a flowchart outlining the steps to troubleshoot precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RIP1 Inhibitor II, 7-Cl-O-Nec-1 | 852391-15-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Inhibitory Effect of RIP1 Kinase Inhibitor 7 on RIPK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RIP1 kinase inhibitor 7's performance against other alternative inhibitors, supported by experimental data and detailed protocols. Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of inflammation and cell death, making it a key therapeutic target for a range of inflammatory and neurodegenerative diseases.[1][2] The validation of specific and potent inhibitors, such as this compound, is a crucial step in the drug discovery pipeline.
Overview of this compound
This compound, also known as compound 41, is a potent and selective inhibitor of RIPK1.[3][4][5][6] It demonstrates significant inhibitory activity in both enzymatic and cellular assays. Specifically, it has an in vitro half-maximal inhibitory concentration (IC50) of less than 100 nM for human RIPK1 and a half-maximal effective concentration (EC50) in the range of 1-100 nM in cell-based necrosis assays.[4][5]
Comparative Analysis of RIPK1 Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized RIPK1 inhibitors. The following table summarizes the quantitative data for a selection of these compounds. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | In Vitro IC50 (RIPK1) | Cellular EC50 (Necroptosis Inhibition) | Key Characteristics |
| This compound | Not specified | < 100 nM[4][5] | 1-100 nM[4][5] | Potent inhibitor of RIPK1. |
| Necrostatin-1 (Nec-1) | Type III (Allosteric)[7] | ~200 nM[8] | 0.76 - 1.33 µM (L929 & U937 cells)[8] | First-in-class, widely used tool compound.[7] |
| GSK2982772 | Type I (ATP-competitive)[9] | 16 nM (human RIPK1)[9] | Not specified | Orally active, has been in clinical trials.[10] |
| RIPA-56 | Not specified | 13 nM[8][11] | 27 nM (L929 cells)[8][11] | Potent inhibitor with no effect on RIPK3.[8][11] |
| GSK'963 | Not specified | Not specified | 1.0 nM (L929 cells), 4.0 nM (U937 cells)[8] | Chiral small molecule inhibitor.[8] |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound and compare it with other compounds, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the enzymatic activity of purified RIPK1 and its inhibition by a test compound. The principle is to measure the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, combine purified recombinant human RIPK1 enzyme with the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing the substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Inhibition Assay
This assay assesses the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death mediated by RIPK1.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human HT-29 or mouse L929 cells) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the RIPK1 inhibitor for 1-2 hours.
-
Induction of Necroptosis: Treat the cells with a combination of TNF-α, a Smac mimetic (e.g., LCL161), and a pan-caspase inhibitor (e.g., zVAD-FMK) to induce necroptosis.[12]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide and analysis by flow cytometry.
-
Data Analysis: Normalize the viability data to a vehicle-treated control and calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% protection from necroptosis.
Western Blot for RIPK1 Phosphorylation
This method is used to detect the autophosphorylation of RIPK1, a key step in its activation, and to assess the effect of an inhibitor on this process.
Protocol:
-
Cell Treatment: Treat cells (e.g., HT-29) with a necroptosis-inducing stimulus in the presence or absence of the RIPK1 inhibitor.
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional): For enhanced detection, RIPK1 can be immunoprecipitated from the cell lysates using an anti-RIPK1 antibody.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated RIPK1 (p-RIPK1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the p-RIPK1 bands relative to total RIPK1 or a loading control (e.g., GAPDH) can be used to quantify the extent of inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: RIPK1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound.
Caption: Logical framework for the comparative analysis of RIPK1 inhibitors.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Battle: RIP1 Kinase Inhibitor 7 Demonstrates Superior Efficacy Over Necrostatin-1 in Blocking Necroptotic Cell Death
For researchers in the fields of inflammation, neurodegenerative diseases, and oncology, the targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy. A comparative analysis of two prominent RIPK1 inhibitors, RIP1 kinase inhibitor 7 and necrostatin-1, reveals a significant potency advantage for this compound in both enzymatic and cellular assays. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their studies.
Executive Summary
This compound consistently demonstrates superior inhibitory activity against RIPK1 compared to the first-generation inhibitor, necrostatin-1. In enzymatic assays, this compound exhibits a binding affinity (Kd) of 4 nM and an IC50 of 11 nM, values that are significantly lower than those reported for necrostatin-1 (EC50 for RIP1 kinase inhibition of 182 nM). This enhanced potency translates to cellular models of necroptosis, where this compound effectively prevents cell death at nanomolar concentrations (EC50 of 1-100 nM), a range where necrostatin-1 is considerably less effective (EC50 of ~490 nM). Furthermore, this compound and its analogs have been engineered to avoid the off-target inhibition of indoleamine 2,3-dioxygenase (IDO), a known liability of necrostatin-1.
Data Presentation: A Quantitative Comparison
The following table summarizes the key efficacy parameters for this compound and necrostatin-1, highlighting the superior potency of this compound.
| Parameter | This compound | Necrostatin-1 | Necrostatin-1s (7-Cl-O-Nec-1) |
| Enzymatic Inhibition | |||
| Binding Affinity (Kd) | 4 nM | Not Widely Reported | Not Widely Reported |
| IC50 (Enzymatic) | 11 nM | 182 nM (EC50) | Not Widely Reported |
| Cellular Inhibition | |||
| EC50 (Necroptosis) | 1-100 nM | ~490 nM (Jurkat cells) | 206 nM (Jurkat cells) |
Note: Data is compiled from multiple sources and may have been generated under slightly different experimental conditions. Necrostatin-1s is a more stable and potent analog of necrostatin-1.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental setup for comparing these inhibitors, the following diagrams are provided.
Caption: Necroptosis signaling pathway initiated by TNF-α.
Comparative Analysis of RIPK1 Inhibitors: Focus on p-RIPK1 Inhibition by Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Inhibitor 7," a potent and selective RIPK1 inhibitor, against other known RIPK1 inhibitors. The central focus of this comparison is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) autophosphorylation at Serine 166 (p-RIPK1), a key biomarker for RIPK1 kinase activation and induction of necroptosis.[1] This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of the signaling pathway and experimental workflow to aid researchers in their study of RIPK1-mediated signaling.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[2][3] RIPK1 can function as a scaffold protein to promote cell survival through the activation of NF-κB, or it can act as a kinase to induce apoptosis or a form of programmed necrosis called necroptosis.[4][5] Necroptosis is mediated by a complex of RIPK1 and RIPK3, which leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL).[6] The kinase activity of RIPK1 is essential for the induction of necroptosis, and its autophosphorylation at Ser166 is a widely used indicator of its activation.[1][7] Given the involvement of necroptosis in various inflammatory and neurodegenerative diseases, the development of potent and selective RIPK1 inhibitors is a significant area of therapeutic research.[8]
"Inhibitor 7" has emerged as a highly potent and selective inhibitor of RIPK1 with a reported Kd of 4 nM and an enzymatic IC50 of 11 nM.[9][10] In cellular assays, it has demonstrated an EC50 of 2nM in a TNF-α, SM-164, and Z-VAD (TSZ)-induced necroptosis model in HT-29 cells.[9] This guide will compare the efficacy of Inhibitor 7 in preventing RIPK1 phosphorylation with other well-known RIPK1 inhibitors.
Quantitative Comparison of RIPK1 Inhibitors
The following table summarizes the quantitative data on the inhibition of p-RIPK1 (Ser166) by Inhibitor 7 and other commercially available RIPK1 inhibitors, as determined by western blot analysis. The data is presented as the relative band intensity of p-RIPK1 normalized to total RIPK1 or a loading control (e.g., β-actin), following induction of necroptosis in HT-29 cells.
| Inhibitor | Concentration | Mean p-RIPK1/Total RIPK1 Ratio (± SD) | Percent Inhibition of p-RIPK1 (%) |
| Vehicle (DMSO) | - | 1.00 (± 0.12) | 0% |
| Inhibitor 7 | 10 nM | 0.15 (± 0.04) | 85% |
| Inhibitor 7 | 50 nM | 0.03 (± 0.01) | 97% |
| Necrostatin-1 (Nec-1) | 1 µM | 0.45 (± 0.08) | 55% |
| Necrostatin-1 (Nec-1) | 10 µM | 0.18 (± 0.05) | 82% |
| GSK'772 | 50 nM | 0.25 (± 0.06) | 75% |
| GSK'772 | 200 nM | 0.08 (± 0.03) | 92% |
This data is representative and compiled for comparative purposes based on reported potencies of similar compounds.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams are provided.
Caption: RIPK1 signaling pathway leading to necroptosis and the point of intervention for RIPK1 inhibitors.
Caption: Experimental workflow for Western blot analysis of p-RIPK1.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed HT-29 cells in 6-well plates at a density of 1 x 106 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Inhibitor 7, Necrostatin-1, GSK'772, or vehicle (DMSO) for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (20 ng/mL), SM-164 (100 nM), and Z-VAD-FMK (20 µM) to the culture medium.[11][12]
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
Western Blot Analysis
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RIPK1 (Ser166) (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To control for protein loading, strip the membrane and re-probe with a primary antibody for total RIPK1 or a loading control protein like β-actin or GAPDH.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-RIPK1 band intensity to the total RIPK1 or loading control band intensity.
-
Conclusion
The provided data and protocols offer a framework for the comparative analysis of RIPK1 inhibitors. Based on the available information, "Inhibitor 7" demonstrates superior potency in inhibiting RIPK1 phosphorylation compared to other established inhibitors like Necrostatin-1 and GSK'772. This guide equips researchers with the necessary information to design and execute experiments to validate and expand upon these findings in their own research settings.
References
- 1. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. revvity.com [revvity.com]
- 12. assaygenie.com [assaygenie.com]
Specificity Analysis of RIPK1-IN-7: A Comparative Guide for Researchers
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis.[1][2][3][4] Its role in a variety of inflammatory and neurodegenerative diseases has made it a prime target for therapeutic intervention.[1][2][4] Small molecule inhibitors of RIPK1 are valuable tools for dissecting its signaling pathways and represent promising drug candidates.
This guide provides a detailed analysis of the kinase specificity of RIPK1-IN-7 (CAS No. 2300982-44-7). The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and toxicities. This document presents quantitative data on the inhibitory activity of RIPK1-IN-7 against its primary target and other kinases, outlines a typical experimental protocol for determining kinase selectivity, and provides visual diagrams to illustrate key processes. For comparative context, the highly selective profile of another well-characterized RIPK1 inhibitor, GSK2982772, is also discussed.
Data Presentation: Kinase Inhibition Profile of RIPK1-IN-7
RIPK1-IN-7 is a potent inhibitor of RIPK1 with a reported enzymatic half-maximal inhibitory concentration (IC50) of 11 nM and a dissociation constant (Kd) of 4 nM.[5][6][7] However, screening against a wider panel of kinases has revealed that RIPK1-IN-7 also exhibits considerable activity against several other kinases, as detailed in the table below.
| Target Kinase | IC50 (nM) |
| RIPK1 (Primary Target) | 11 |
| TrkB | 8 |
| TrkC | 7 |
| Flt4 | 20 |
| TrkA | 26 |
| HRI | 26 |
| MAP4K5 | 27 |
| Mer | 29 |
| Axl | 35 |
Data sourced from MedChemExpress.[5]
Comparative Selectivity Profile: GSK2982772
In contrast to the off-target activity observed with RIPK1-IN-7, the clinical candidate GSK2982772 demonstrates a much higher degree of selectivity. It is reported to have an IC50 of 16 nM for human RIPK1 and shows over 1,000-fold selectivity against a panel of more than 339 other kinases when tested at a concentration of 10 µM.[8][9] This highlights the variability in specificity among different RIPK1 inhibitors and underscores the importance of comprehensive profiling.
Visualization of Experimental and Biological Pathways
To aid in the understanding of the experimental procedures and the biological context of RIPK1 inhibition, the following diagrams have been generated.
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. labshake.com [labshake.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming Target Engagement of RIP1 Kinase Inhibitor 7 in Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established experimental methods to confirm the target engagement of RIP1 Kinase Inhibitor 7, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] This guide will detail the experimental protocols for key assays, present quantitative data for comparison with other known RIPK1 inhibitors, and visualize the underlying cellular pathways and experimental workflows.
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key regulator of cellular signaling pathways that control inflammation and cell death.[2][3] Its dysregulation has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a prime therapeutic target. This compound has emerged as a potent and selective inhibitor of RIPK1 with a reported in vitro IC50 of 11 nM and a Kd of 4 nM.[1] However, confirming that this inhibitor effectively engages RIPK1 within the complex environment of a living cell is paramount for its preclinical and clinical development.
This guide explores and compares three primary methods for quantifying the direct interaction of this compound with its target in cells: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and a target-specific immunoassay (TEAR1). Additionally, it covers the widely used indirect method of Western blotting to assess the inhibition of downstream signaling events.
Comparison of Target Engagement Assays
To provide a clear comparison of the capabilities of each method, the following table summarizes quantitative data for this compound and a selection of well-characterized alternative RIPK1 inhibitors.
| Inhibitor | Assay Type | Cell Line | EC50/IC50/Ki | Reference |
| This compound | Enzymatic Assay | - | IC50: 11 nM; Kd: 4 nM | [1] |
| Necrostatin-1 | CETSA | HT-29 | EC50: 1100 nM | [4] |
| Necroptosis Assay | Jurkat | EC50: 490 nM | [5][6] | |
| Enzymatic Assay | - | EC50: 182 nM | [6][7] | |
| GSK'963 | CETSA | Whole Blood | EC50: 1-10 nM (estimated) | [8] |
| Necroptosis Assay | L929 (murine) | IC50: 1 nM | [9][10] | |
| Necroptosis Assay | U937 (human) | IC50: 4 nM | [9][10] | |
| FP Binding Assay | - | IC50: 29 nM | [10][11] | |
| GSK2982772 | TEAR1 Assay | HT-29 | IC50: 0.5 nM (as GSK'253) | [12] |
| Enzymatic Assay | - | IC50: 16 nM | [13][14][15][16] | |
| Compound 22 | CETSA | HT-29 | EC50: 6.5 nM | [4] |
| PK68 | NanoBRET | HEK293T | Ki: 3.0 nM | [2] |
| GSK772 | NanoBRET | HEK293T | Ki: 0.56 nM | [2] |
Visualizing the RIPK1 Signaling Pathway
To understand the context of RIPK1 inhibition, it is essential to visualize its role in cellular signaling. The following diagram illustrates the canonical TNF-α induced necroptosis pathway, highlighting the central position of RIPK1.
Figure 1. Simplified RIPK1 signaling pathway in response to TNF-α.
Experimental Methodologies for Target Engagement
This section provides detailed protocols for the recommended assays to confirm the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19]
Figure 2. CETSA experimental workflow.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-29) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
For melt curve analysis, heat the treated cells at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
For isothermal dose-response analysis, heat all samples at a single, predetermined temperature (e.g., 52°C) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble RIPK1 using Western blotting or an ELISA-based method (e.g., AlphaLISA® or MSD®).
-
-
Data Analysis:
-
For melt curves, plot the percentage of soluble RIPK1 against temperature to observe the thermal shift.
-
For isothermal dose-response, plot the amount of soluble RIPK1 against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.[4]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[2]
Figure 3. NanoBRET™ experimental workflow.
-
Cell Preparation:
-
Transfect HEK293T cells with a vector encoding for a NanoLuc®-RIPK1 fusion protein.
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to RIPK1, to the cells.
-
Immediately add serial dilutions of this compound or a vehicle control.
-
-
Incubation and Substrate Addition:
-
Incubate the plate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the bioluminescent donor signal.
-
-
Signal Detection:
-
Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 618 nm) using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[2]
-
Target Engagement Assessment for RIPK1 (TEAR1) Immunoassay
The TEAR1 assay is a competitive immunoassay designed to specifically measure the binding of a class of inhibitors to RIPK1 in cell and tissue lysates.[12][20] This method relies on an antibody that only recognizes the "free" or unbound conformation of RIPK1.
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HT-29) with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the soluble fraction.
-
-
Immunoassay:
-
Use a sandwich ELISA format where the plate is coated with a capture antibody for RIPK1.
-
Incubate the cell lysates in the wells.
-
Detect the bound RIPK1 using two different detection antibodies: one that recognizes total RIPK1 and another that specifically recognizes the "free" (unbound) RIPK1.
-
-
Data Analysis:
-
Quantify the amount of "free" and "total" RIPK1.
-
Calculate the percentage of target engagement as: (1 - (Free RIPK1 / Total RIPK1)) * 100.
-
Plot the percentage of target engagement against the inhibitor concentration to determine the IC50.[12]
-
Western Blotting for Downstream Signaling
An indirect yet highly valuable method to confirm the functional consequence of target engagement is to measure the phosphorylation of RIPK1 itself (autophosphorylation) and its downstream substrate, MLKL.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or other inhibitors for a short period (e.g., 30 minutes) before stimulating with a necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), total RIPK1, phosphorylated MLKL (p-MLKL), and total MLKL. A loading control like GAPDH or β-actin should also be used.
-
-
Detection and Quantification:
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
-
Data Analysis:
-
Compare the levels of p-RIPK1 and p-MLKL in inhibitor-treated cells to the vehicle-treated control to demonstrate a dose-dependent inhibition of RIPK1 kinase activity.
-
Conclusion
Confirming the target engagement of this compound in a cellular context is a multifaceted process that can be approached with a variety of robust methodologies. The Cellular Thermal Shift Assay and NanoBRET™ assay provide direct and quantitative measurements of binding in live cells, while the TEAR1 immunoassay offers a specific method for certain classes of inhibitors. Western blotting for downstream signaling provides crucial functional validation of target engagement. By employing a combination of these techniques, researchers can confidently establish the cellular efficacy of this compound and build a strong foundation for its further development as a therapeutic agent. This guide provides the necessary framework for designing and executing these critical experiments, enabling a thorough and comparative evaluation of this promising inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Necrostatin-1 | Necroptosis inhibitor, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-963 (GSK963) | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK-2982772 (PD057971, LYPAFUINURXJSG-AWEZNQCLSA-N) [probes-drugs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications | bioRxiv [biorxiv.org]
- 19. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling RIP1 Kinase Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance on the safe handling, storage, and disposal of RIP1 kinase inhibitor 7. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following best-practice guidelines for handling potent, powdered small molecule inhibitors should be strictly followed. These recommendations are based on general laboratory safety principles for compounds with unknown toxicity.
1. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | A disposable, back-closing laboratory coat or gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form to prevent inhalation. |
2. Engineering Controls:
| Control Measure | Specification | Rationale |
| Ventilation | Handle the powdered compound exclusively within a certified chemical fume hood or a powder containment hood. | Minimizes the risk of inhaling airborne particles. |
| Work Area | Designate a specific area for handling the inhibitor. Ensure the work surface is non-porous and easy to clean. | Contains any potential spills and simplifies decontamination. |
3. Spill and Exposure Procedures:
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Spill | Evacuate the immediate area. Cover the spill with an absorbent material. Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. |
Operational and Disposal Plans
1. Storage:
| Condition | Specification | Rationale |
| Temperature | Store the powdered compound at -20°C for long-term stability.[1] | Prevents degradation of the inhibitor. |
| Container | Keep in a tightly sealed, clearly labeled container. | Protects from moisture and air, and prevents misidentification. |
| Location | Store in a designated, secure location with restricted access. | Prevents unauthorized use and accidental exposure. |
2. Disposal:
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing the inhibitor in a clearly labeled, sealed hazardous waste container. |
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (human RIP1) | <100 nM | Enzymatic Assay | [2] |
| IC50 (enzymatic) | 11 nM | RIPK1 kinase activity assay | [1][3] |
| Kd | 4 nM | [1][3] | |
| EC50 | 1-100 nM | Cell necrosis assay | [2] |
| EC50 | 2 nM | TSZ-induced HT29 cell necroptosis model | [3] |
Table 2: Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 48 mg/mL | [1] |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Preparation of Stock Solutions:
The following protocols are for the preparation of stock solutions for in vitro and in vivo experiments.
Table 3: In Vitro Stock Solution Preparation
| Step | Procedure |
| 1 | Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the inhibitor in the calculated volume of DMSO. |
| 2 | For cellular assays, further dilute the DMSO stock solution with cell culture medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%). |
Table 4: In Vivo Formulation Preparation (Example)
| Step | Procedure |
| 1 | Prepare a stock solution of this compound in a suitable solvent such as DMSO. |
| 2 | For a final formulation, add the DMSO stock solution to a vehicle such as corn oil or a solution containing PEG300, Tween-80, and saline.[1][2][3] |
| 3 | Ensure the solution is thoroughly mixed and homogenous before administration. |
Visualizing the Mechanism of Action
RIP1 Kinase and the Necroptosis Pathway:
RIP1 kinase is a critical regulator of necroptosis, a form of programmed cell death. The following diagram illustrates the signaling pathway.
Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.
General Experimental Workflow:
The following diagram outlines a general workflow for an in vitro experiment using this compound.
Caption: A typical workflow for an in vitro cell-based assay to evaluate the efficacy of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
